Diethatyl-ethyl Physicochemical Properties and Formulation Development Strategy
A Technical Whitepaper for Formulation Scientists and Agrochemical Developers Introduction and Physicochemical Profiling Diethatyl-ethyl (IUPAC: ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate) is a chloroacetanil...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Formulation Scientists and Agrochemical Developers
Introduction and Physicochemical Profiling
Diethatyl-ethyl (IUPAC: ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate) is a chloroacetanilide-class active ingredient typically utilized as a selective herbicide ([1]). While historically deployed in agricultural settings, the distinct physicochemical challenges it presents—specifically its low melting point and moderate lipophilicity—serve as an excellent model for formulation scientists working with challenging active ingredients (APIs).
Successful formulation design is never empirical; it is strictly dictated by the intrinsic thermodynamic and physical properties of the molecule. Table 1 synthesizes the core physicochemical data that drives our formulation decision tree.
Table 1: Key Physicochemical Properties of Diethatyl-ethyl
Property
Value
Formulation Implication
Molecular Weight
311.80 g/mol
Standard membrane permeability; typical for small molecules[1].
Melting Point
49.0 - 50.0 °C
Critical Constraint: High risk of melting/agglomeration during mechanical milling. Precludes standard Suspension Concentrates (SC)[2].
Water Solubility
~105 mg/L (at 20°C, pH 7)
Moderately low. Requires solubilization strategies (solvents/surfactants) for aqueous tank-mix application[2].
LogP (Octanol/Water)
3.6 (Predicted XLogP)
Highly lipophilic. Excellent candidate for lipid-based or organic solvent-based systems (EC)[1].
Vapor Pressure
4.27 × 10⁻⁴ Pa
Low volatility; minimal risk of loss via evaporation during high-shear processing[3].
Causality in Formulation Strategy
The melting point of 50°C is the primary bottleneck in developing diethatyl-ethyl delivery systems ([2]). Traditional size-reduction techniques (e.g., bead milling for liquid suspensions) generate localized frictional heat that easily exceeds 50°C. This thermal stress causes the active ingredient to undergo a phase transition into a liquid state, leading to Ostwald ripening and irreversible crystal agglomeration upon cooling.
Consequently, the formulation strategy must follow one of two thermodynamically stable pathways:
Liquid Pathway (Emulsifiable Concentrate): Bypass solid-state milling entirely by dissolving the highly lipophilic active in an organic solvent.
Solid Pathway (Melt-Adsorption): Co-melt and disperse the active into a high-melting, water-insoluble carrier to stabilize the solid state, a technique commonly utilized for low-melting agrochemicals ([4]).
Fig 1: Diethatyl-ethyl Formulation Decision Matrix based on Physicochemical Constraints.
Experimental Protocols & Methodologies
As an application scientist, deploying self-validating protocols ensures that formulation failures are caught early in the development cycle. Below are the step-by-step methodologies for both liquid and solid formulation pathways.
Methodology 1: Development of an Emulsifiable Concentrate (EC)
Because of its LogP of 3.6, diethatyl-ethyl is highly soluble in aromatic hydrocarbon solvents. The EC formulation is a self-validating system: if the surfactant Hydrophilic-Lipophilic Balance (HLB) is perfectly matched to the solvent/API blend, the formulation will spontaneously form a stable, translucent emulsion upon dilution in water.
Step 1: Solvent Saturation Profiling
Weigh 1.0 g of diethatyl-ethyl into a series of 10 mL glass vials.
Titrate with aromatic solvents (e.g., Aromatic 150) or green solvents (e.g., methyl soyate) at 20°C until complete dissolution is achieved under magnetic stirring (400 rpm).
Causality: This establishes the maximum active loading capacity. Target a 20-30% w/v concentration to prevent cold-temperature crystallization.
Step 2: Surfactant Screening (HLB Matching)
Select a blend of non-ionic (e.g., ethoxylated castor oil) and anionic (e.g., calcium dodecylbenzenesulfonate) surfactants.
Prepare 5 prototype blends with HLB values ranging from 10 to 14.
Add 10% w/w of the surfactant blend to the API-solvent mixture.
Step 3: Spontaneity and Emulsion Stability Testing (CIPAC MT 36)
Invert 5 mL of the EC prototype into 95 mL of standard hard water (342 ppm CaCO3 equivalent) in a 100 mL graduated cylinder.
Observe spontaneity (bloom). Invert 10 times and let stand for 2 hours.
Validation: A successful formulation will show <1 mL of cream or free oil after 2 hours, proving thermodynamic stability of the micelles.
Methodology 2: Solid Dispersion via Melt-Adsorption
To formulate diethatyl-ethyl as a solid (e.g., Wettable Powder) without triggering melting-induced agglomeration, the API must be physically immobilized within a matrix[4].
Step 1: Carrier Selection
Select a highly porous, water-insoluble carrier (e.g., precipitated silica or synthetic calcium silicate) capable of absorbing >150% of its weight in oil.
Step 2: Melt-Adsorption Process
Heat diethatyl-ethyl in a jacketed vessel to 60°C (10°C above its melting point) to ensure a low-viscosity liquid state.
Gradually spray the molten API onto the silica carrier inside a high-shear plowshare mixer operating at 200 rpm.
Causality: The liquid API is drawn into the mesopores of the silica via capillary action. Once cooled to room temperature, the API solidifies inside the pores, preventing particle-particle bridging and external agglomeration.
Step 3: Cryomilling
If further size reduction is required, mill the loaded carrier using a jet mill with chilled air (-10°C) to maintain the system well below the API's melting temperature.
Analytical & Stability Grounding
To ensure trustworthiness, the formulation must be validated using accredited analytical standards ([5]).
Step-by-Step Analytical Protocol (HPLC-UV)
Standard Preparation: Procure a Certified Reference Material (CRM) of diethatyl-ethyl. Prepare a stock solution of 1.0 mg/mL in LC-MS grade acetonitrile[5].
Sample Extraction: Weigh an amount of formulation equivalent to 50 mg of diethatyl-ethyl. Extract with 50 mL of acetonitrile using ultrasonic agitation for 15 minutes.
Causality: Ultrasonic agitation is mandatory because simple vortexing is insufficient to break the capillary forces holding the API within the mesoporous silica carrier.
Chromatographic Conditions:
Column: C18 (150 mm x 4.6 mm, 5 µm).
Mobile Phase: 60:40 Acetonitrile:Water (isocratic).
Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.
Modified Accelerated Stability Testing:
Store formulated samples in sealed glass containers at 40°C for 8 weeks.
Causality: Standard CIPAC MT 46.3 dictates 54°C for 14 days. However, exposing diethatyl-ethyl (MP: 50°C) to 54°C causes a forced phase transition that does not reflect real-world shelf life. A scientifically justified deviation to 40°C is required to maintain solid-state integrity during predictive testing.
References
National Institutes of Health (PubChem) : "Diethatyl-ethyl | C16H22ClNO3 | CID 38090" PubChem Database. Available at:[Link]
University of Hertfordshire : "Diethatyl-ethyl (Ref: BAY NNT 6867)" Pesticide Properties DataBase (PPDB). Available at:[Link]
Google Patents: "Plant health compositions comprising a water-soluble pesticide and a water-insoluble agrochemical" US Patent 10709134B2.
Ministry of Environment of Denmark (MST) : "Quantitative Structure-Activity Relationships (QSAR) and Pesticides". Available at: [Link]
Unraveling the Mechanism of Action of Diethatyl in Protein Synthesis Inhibition
An In-Depth Technical Whitepaper on Electrophilic Stress and Proteostasis Disruption Executive Summary Diethatyl (N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine) is a chloroacetamide compound traditionally classified as a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper on Electrophilic Stress and Proteostasis Disruption
Executive Summary
Diethatyl (N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine) is a chloroacetamide compound traditionally classified as an inhibitor of very-long-chain fatty acid (VLCFA) elongases[1]. However, early toxicological profiling revealed a secondary, equally profound mechanism: the severe inhibition of protein synthesis[2]. For decades, the exact nature of this inhibition remained a biochemical paradox. This whitepaper dissects the mechanism of action of Diethatyl, demonstrating that its suppression of protein synthesis is not caused by direct ribosomal blockade, but rather by widespread electrophilic alkylation of reactive cysteines, leading to proteostasis collapse and the activation of global translational arrest pathways.
The Chemical Basis: Electrophilic Alkylation
The core pharmacophore of Diethatyl is its chloroacetamide moiety. In biological systems, chloroacetamides act as soft electrophiles. They undergo an SN2 (bimolecular nucleophilic substitution) reaction with the sulfhydryl (-SH) groups of susceptible cysteine residues on various proteins and metabolic intermediates[3].
Recent chemoproteomic profiling of structurally related chloroacetanilides reveals that these compounds do not target a single enzyme. Instead, they indiscriminately alkylate reactive cysteines on a multitude of proteins, particularly molecular chaperones (e.g., Hsp40) and metabolic enzymes (e.g., GAPDH)[4]. Furthermore, the chloromethyl ketone (CK)-like structure of chloroacetamides acts as a potent protease inhibitor, specifically disrupting the Iron Regulatory Protein (IRP-IRE) system[5]. This widespread covalent modification structurally destabilizes the targeted proteins, forcing them into misfolded conformations[4].
The Paradox of Translation Arrest: In Vivo vs. In Vitro
In 1980, a landmark study evaluated the effects of chloroacetamides on protein synthesis[2]. Researchers observed that herbicides like alachlor, propachlor, and diethatyl severely inhibited the incorporation of [3H]-leucine into trichloroacetic acid (TCA)-insoluble proteins in living cells[2].
However, a paradox emerged during subcellular testing: when these compounds were introduced directly into a cell-free protein synthesizing system containing purified polyribosomes, they had absolutely no effect on polypeptide elongation rates[2].
The Mechanistic Causality: Diethatyl does not bind the peptidyl transferase center of the ribosome. The inhibition of protein synthesis observed in vivo is a downstream, indirect consequence of upstream cellular damage. The accumulation of Diethatyl-alkylated, misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR). The UPR kinase PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which competitively inhibits its guanine nucleotide exchange factor (eIF2B). This effectively shuts down global cap-dependent translation to prevent further proteotoxic stress.
Fig 1: Diethatyl-induced protein synthesis inhibition via electrophilic stress and UPR activation.
Experimental Methodologies
To investigate the translational inhibition and target profile of Diethatyl, researchers utilize self-validating experimental systems.
Protocol 1: In Vivo Translation Quantification via 3H-Leucine Incorporation
Rationale & Causality: To distinguish between direct ribosomal inhibition and upstream metabolic arrest, we measure de novo protein synthesis using radiolabeled amino acids. The use of Trichloroacetic Acid (TCA) is critical; TCA lowers the dielectric constant of the solvent and disrupts protein solvation shells, precipitating synthesized macromolecules while leaving unincorporated [3H]-leucine in the aqueous phase[2].
Cell Preparation: Culture target cells to 80% confluence in standard media.
Pre-treatment: Expose cells to 100 µM Diethatyl for 12 hours.
Self-Validation Control: Include a vehicle control (DMSO) and a positive control (100 µM Cycloheximide). Because Cycloheximide binds the E-site of the 60S ribosomal subunit, it serves as an absolute baseline for direct elongation inhibition[2].
Pulse Labeling: Add 1 µCi/mL of [3H]-leucine to the media for 1 hour.
Lysis & Precipitation: Lyse cells using RIPA buffer. Add cold 10% TCA to precipitate proteins.
Filtration: Filter the precipitate through glass microfiber filters (GF/C). Wash extensively with 5% TCA and 95% ethanol to remove background radioactivity.
Quantification: Submerge filters in scintillation cocktail and quantify beta emissions using a liquid scintillation counter.
Protocol 2: Target Identification via Activity-Based Protein Profiling (ABPP)
Rationale & Causality: Because Diethatyl lacks a bioorthogonal handle for direct enrichment, a competitive ABPP format is required. An iodoacetamide-alkyne (IA-alkyne) probe is used to label all free, reactive cysteines. Cysteines that have been previously alkylated by Diethatyl cannot react with the IA-alkyne. Therefore, a reduction in the MS/MS signal of an IA-alkyne-labeled peptide indicates that Diethatyl bound that specific site[4].
Treatment: Incubate cell lysates with Diethatyl (10–50 µM) for 1 hour.
Click Chemistry: React the alkyne-tagged proteins with biotin-azide via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Enrichment: Isolate biotinylated proteins using streptavidin-agarose beads.
LC-MS/MS Analysis: Perform on-bead tryptic digestion and analyze peptides via mass spectrometry[4].
Fig 2: ABPP workflow to identify Diethatyl-alkylated cysteine targets in cellular proteomes.
Quantitative Data Summaries
The following table synthesizes historical and modern quantitative data regarding the inhibitory effects of chloroacetamides on protein synthesis and their corresponding cysteine reactivity profiles.
Table 1: Comparative Inhibition Metrics of Chloroacetamide Herbicides
Compound
Chemical Class
In Vivo Translation Inhibition (%)
In Vitro Translation Inhibition (%)
Known Cysteine Targets (ABPP Profiling)
Diethatyl
Chloroacetamide
> 80%
0%
Broad (Chaperones, Elongases)
Alachlor
Chloroacetamide
89%
0%
~40 identified reactive targets
Propachlor
Chloroacetamide
85%
0%
~102 identified reactive targets
Cycloheximide
Glutarimide (Control)
95%
89%
Direct 60S Ribosome Binding
(Data derived and synthesized from established in vivo/in vitro translation assays[2] and modern chemoproteomic profiling[4])
Conclusion
The mechanism of action of Diethatyl in protein synthesis inhibition represents a classic example of toxicological pleiotropy. While structurally designed to inhibit fatty acid elongases[1], its electrophilic chloroacetamide core acts as a broad-spectrum alkylating agent[3]. By covalently modifying critical cysteine residues on chaperone proteins and metabolic regulators, Diethatyl induces severe proteotoxic stress[4]. The cell responds to this widespread protein destabilization by activating the Unfolded Protein Response, leading to the secondary, yet highly potent, arrest of global protein synthesis.
References
[2] Deal, L. M., et al. "Use of an in Vitro Protein Synthesizing System to Test the Mode of Action of Chloracetamides." Weed Science, Cambridge Core, 1980.2
[3] Fuerst, E. P. "Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides." Weed Technology, Cambridge Core, 1987. 3
[1] Schmalz, H.G., et al. "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases." ResearchGate, 2000. 1
[4] Liu, Y., et al. "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles." Chemical Research in Toxicology, PMC, 2018. 4
[5] Zhang, J., et al. "Widely used protease inhibitors and chloroacetamide herbicide inhibit the iron regulatory protein system." ResearchGate, 2020.5
The Genesis, Mechanism, and Legacy of Diethatyl-Ethyl: A Technical Whitepaper on Chloroacetanilide Herbicides
Executive Summary Diethatyl-ethyl (historically marketed under the trade name Antor) is a pre-emergence chloroacetanilide herbicide developed in the early 1970s for the selective control of annual grasses and broadleaf w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Diethatyl-ethyl (historically marketed under the trade name Antor) is a pre-emergence chloroacetanilide herbicide developed in the early 1970s for the selective control of annual grasses and broadleaf weeds [1]. As a foundational molecule in the HRAC Group 15 classification, it represents a critical milestone in the evolution of Very-Long-Chain Fatty Acid (VLCFA) elongase inhibitors. This whitepaper provides an in-depth technical analysis of its chemical synthesis, molecular mechanism of action, experimental validation protocols, and the patent landscape that dictated its commercial lifecycle.
Chemical Synthesis and Development Rationale
The development of diethatyl-ethyl was driven by the agricultural need for selective pre-emergence herbicides with optimal soil persistence. The structural inclusion of the 2,6-diethylphenyl moiety is not arbitrary; it provides critical steric hindrance around the amide bond. This steric shielding slows microbial and hydrolytic degradation in the soil, thereby extending the window of residual herbicidal activity during the critical early stages of crop emergence [1].
Protocol 1: Multi-Step Synthesis of Diethatyl-Ethyl
This self-validating synthetic route ensures high yield and purity by utilizing sequential nucleophilic acyl substitutions. The protocol includes an intrinsic validation step (NMR confirmation) to prevent downstream contamination.
Acylation : React 2,6-diethylaniline with chloroacetyl chloride in the presence of a mild organic base (e.g., triethylamine) in a non-polar solvent (e.g., toluene) at 0–5°C. Causality: The low temperature controls the exothermic reaction, while the base neutralizes the HCl byproduct, preventing the protonation of the reactant amine and driving the reaction forward.
Intermediate Isolation : Wash the organic layer sequentially with dilute HCl and brine to remove unreacted amines and salts. Evaporate the solvent under reduced pressure to isolate the intermediate, N-chloroacetyl-2,6-diethylaniline.
Esterification : React the isolated intermediate with ethyl glycolate under basic conditions (e.g., using sodium hydride) to form the final ester linkage.
Purification & Validation : Recrystallize the crude product from a hexane/ethyl acetate mixture. Validate purity using HPLC (UV detection at 254 nm) and confirm the structure via
1
H-NMR. Self-Validation: The complete disappearance of the highly reactive chloroacetyl chloride peak in the NMR spectrum confirms successful conversion, ensuring the final product is safe for biological assays.
Chemical synthesis workflow of Diethatyl-ethyl from 2,6-diethylaniline.
Mechanism of Action: Inhibition of VLCFA Biosynthesis
Diethatyl-ethyl belongs to the HRAC Group 15 (formerly K3) herbicides [2]. Its primary molecular target is the 3-ketoacyl-CoA synthase (KCS) enzyme complex, also known as VLCFA elongase. VLCFAs (carbon chain lengths of C20–C30) are essential precursors for plant cuticular waxes, suberin, and sphingolipids [3].
Causality of Inhibition : Chloroacetanilides act by covalently binding to the active site cysteine of the KCS enzyme. Without the continuous synthesis of VLCFAs, rapidly dividing cells in the emerging shoot cannot form a functional cuticle or stable plasma membranes. This leads to a catastrophic loss of cellular integrity, resulting in rapid desiccation and seedling death before or shortly after breaking the soil surface [4].
Inhibition of VLCFA biosynthesis pathway by Diethatyl-ethyl targeting KCS.
To isolate the effect of diethatyl-ethyl on plant KCS enzymes without interference from endogenous plant metabolism, researchers utilize heterologous expression in Saccharomyces cerevisiae (yeast). Causality of Model Choice: Yeast endogenous elongases (ELO) involved in sphingolipid synthesis are naturally insensitive to chloroacetanilides, providing a zero-background system for testing plant KCS enzymes [2].
Protocol 2: In Vitro VLCFA Elongase Inhibition Assay
Heterologous Expression : Transform S. cerevisiae (e.g., strain INVSc1) with a galactose-inducible plasmid containing the Arabidopsis thaliana KCS gene (e.g., FAE1 or CER6).
Induction and Treatment : Grow transformants in uracil-deficient media to maintain plasmid selection. Induce protein expression with 2% galactose. Simultaneously, spike the media with diethatyl-ethyl (ranging from 0.1 μM to 100 μM) dissolved in DMSO. Include a DMSO-only control.
Lipid Extraction : Harvest cells via centrifugation after 24 hours. Lyse cells and extract total lipids using a chloroform/methanol (2:1, v/v) mixture. Self-Validation: Spike the sample with a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0) prior to extraction. Recovery rates of C17:0 will validate the extraction efficiency.
Derivatization : Convert the extracted fatty acids to Fatty Acid Methyl Esters (FAMEs) using 1N methanolic HCl at 80°C for 1 hour to increase volatility for gas chromatography.
GC-MS Quantification : Analyze the FAMEs using Gas Chromatography-Mass Spectrometry. Quantify the ratio of C20–C24 fatty acids relative to the C17:0 internal standard. A dose-dependent reduction in C20+ fatty acids confirms targeted KCS inhibition by the herbicide.
Patent Expiration and Regulatory History
Diethatyl-ethyl was initially synthesized and patented in the early 1970s, with primary intellectual property held by Hercules Inc., which later transitioned through BFC Chemicals, AgrEvo, and Bayer CropScience [1].
Metric
Historical & Regulatory Detail
Common Name
Diethatyl-ethyl
Chemical Family
Chloroacetanilide
HRAC Classification
Group 15 (Inhibition of VLCFA synthesis)
Initial Development
1972 (First reported)
Patent Status
Expired (Lifetime expiration reached in the 1990s)
Commercial Status
Obsolete / Discontinued
Primary Historical Use
Pre-emergence control of annual grasses in broadleaf crops
Following the expiration of its foundational patents in the 1990s, diethatyl-ethyl saw a rapid decline in commercial production. The agrochemical industry shifted toward newer, more potent, or environmentally favorable Group 15 herbicides (such as S-metolachlor and pyroxasulfone) [5]. Today, diethatyl-ethyl is considered commercially obsolete, though it remains a critical reference compound in academic studies mapping the binding pockets of VLCFA elongase inhibitors.
Conclusion
The development of diethatyl-ethyl provided foundational insights into the chemical manipulation of plant lipid biosynthesis. By targeting the KCS elongase complex, it established a paradigm for pre-emergence weed control that remains highly relevant in modern agriculture. While its patent lifecycle has concluded and commercial use has ceased, the self-validating synthetic and analytical protocols established during its tenure continue to inform modern agrochemical drug discovery and resistance management.
References
University of Hertfordshire. "Diethatyl-ethyl (Ref: BAY NNT 6867) - AERU Pesticide Properties Database." AERU, [Link]
Trenkamp, S., Martin, W., & Tietjen, K. "Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides." Proceedings of the National Academy of Sciences, 2004. [Link]
Böger, P., Matthes, B., & Schmalfuß, J. "Very-long-chain fatty acid biosynthesis is inhibited by cafenstrole, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs." Pesticide Biochemistry and Physiology, 2001. [Link]
Tresch, S., et al. "Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases." Phytochemistry, 2012. [Link]
Arysta LifeScience. "Herbicide Mode of Action Overview." Scribd, [Link]
Exploratory
Physicochemical Profiling of Diethatyl-Ethyl: Molecular Weight, Solubility Thermodynamics, and Analytical Methodologies
Target Audience: Analytical Chemists, Environmental Researchers, and Formulation Scientists Document Type: Technical Whitepaper Executive Summary Diethatyl-ethyl (CAS: 38727-55-8) is a tertiary amino compound and chloroa...
Diethatyl-ethyl (CAS: 38727-55-8) is a tertiary amino compound and chloroacetanilide derivative historically utilized as a selective pre-emergence herbicide[1][2]. For modern researchers, understanding its exact molecular weight, structural descriptors, and phase-partitioning behavior is critical for environmental fate modeling, toxicological assessments, and the optimization of multiresidue analytical extractions[3][4]. This whitepaper synthesizes the fundamental physicochemical properties of Diethatyl-ethyl, explores the thermodynamics of its solubility, and provides a field-proven, self-validating protocol for aqueous solubility determination compliant with OECD Test Guideline 105.
Molecular Weight and Structural Profiling
The structural framework of Diethatyl-ethyl—specifically the steric bulk of its 2,6-diethylphenyl group combined with the chloroacetyl moiety—restricts molecular rotation. This steric hindrance directly influences its crystal lattice energy, dictating its melting point and lipophilic behavior[5][6].
Table 1: Fundamental Physicochemical Properties of Diethatyl-ethyl
Solubility is a function of a molecule's ability to disrupt solvent-solvent interactions and establish stable solute-solvent cavities. With a Log Kow of 3.6, Diethatyl-ethyl is highly lipophilic, demonstrating exceptional solubility in organic solvents while maintaining moderate aqueous solubility[2][5].
Table 2: Empirical Solubility Profile across Solvents
Causality Insight: In environmental sorption assays (e.g., binding to homoionic clays), the moderate aqueous solubility of Diethatyl-ethyl can become a limiting factor at high concentrations. Researchers frequently utilize a 5% to 20% methanol co-solvent system to overcome this thermodynamic barrier and prevent premature precipitation during kinetic hydrolysis studies[8].
Under OECD Test Guideline 105, the method of solubility determination is dictated by the expected solubility threshold. Because the aqueous solubility of Diethatyl-ethyl (~120 mg/L) significantly exceeds the 10 mg/L (10⁻² g/L) regulatory threshold, the Flask Method is strictly mandated over the Column Elution method[9][10].
Step-by-Step Protocol: The Flask Method
This protocol is designed as a self-validating system; the reliance on multi-day sampling ensures that kinetic dissolution artifacts are eliminated, and true thermodynamic equilibrium is verified.
Saturation Preparation:
Action: Add an excess of Diethatyl-ethyl (e.g., 500 mg) to 100 mL of double-distilled water in three separate, tightly sealed glass Erlenmeyer flasks[10].
Causality: An excess of solute is mathematically required to ensure the solvent reaches its absolute saturation capacity without depleting the solid phase.
Thermal Equilibration (30 °C):
Action: Incubate the flasks in a shaking water bath (150 rpm) at 30 °C. Remove one flask at 24 hours, the second at 48 hours, and the third at 72 hours[10].
Causality: Elevated temperatures accelerate the dissolution kinetics, ensuring the solvent rapidly reaches and slightly exceeds the target saturation state.
Cooling and Precipitation (20 °C):
Action: Transfer each flask to a precision water bath set at 20 ± 0.5 °C for 24 hours prior to analysis[9][11].
Causality: Cooling forces the precipitation of any solute that dissolved in excess of the 20 °C saturation point. This critical step prevents supersaturation artifacts and guarantees true thermodynamic equilibrium.
Phase Separation:
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, or pass the aqueous phase through a 0.2-μm inert PTFE syringe filter[8].
Causality: Removes undissolved microcrystals that would otherwise cause false-positive concentration spikes during chromatographic detection.
Quantification and Validation:
Action: Analyze the aqueous phase via HPLC-DAD or LC-MS.
Causality: The system is self-validating: true solubility is only confirmed if the concentrations from the 24, 48, and 72-hour flasks form a plateau (variance < 15%)[10].
Figure 1: OECD 105 Flask Method workflow for determining the aqueous solubility of Diethatyl-ethyl.
Mechanistic Implications for Multiresidue Analysis
The high solubility of Diethatyl-ethyl in organic solvents like Acetonitrile (ACN) and Ethyl Acetate (EA) makes it an ideal candidate for modern multiresidue extraction workflows (e.g., QuEChERS)[4].
In complex matrices (such as soil or herbal medicines), the LogP of 3.6 drives the partitioning of Diethatyl-ethyl into the organic phase. During dispersive solid-phase extraction (d-SPE) cleanup, the addition of MgSO4 acts as a thermodynamic sink to forcefully sequester residual water, while C18 sorbents remove highly non-polar matrix lipids[4]. Because Diethatyl-ethyl is moderately polar compared to long-chain lipids, it remains dissolved in the ACN/EA phase, allowing for near-quantitative recoveries (93–103%) during GC-MS/MS analysis[4].
Figure 2: Liquid-liquid extraction and d-SPE cleanup workflow for Diethatyl-ethyl multiresidue analysis.
An In-depth Technical Guide to the Synthesis of N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester
This guide provides a comprehensive overview of the synthetic pathways for N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester, a molecule of interest for researchers and professionals in drug development and chemica...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the synthetic pathways for N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The synthesis is strategically divided into two primary stages: the formation of the key intermediate, ethyl N-(2,6-diethylphenyl)glycinate, followed by its chloroacetylation to yield the final product. This document will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters for each step.
Introduction
N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester, also known as Diethatyl-ethyl, is a chemical compound with the molecular formula C16H22ClNO3[1]. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will explore a robust and widely applicable two-step synthetic route.
Overall Synthetic Scheme
The synthesis of N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester is achieved through a two-step process. The first step involves the N-alkylation of 2,6-diethylaniline with an ethyl haloacetate to form the intermediate, ethyl N-(2,6-diethylphenyl)glycinate. The second step is the chloroacetylation of this intermediate using chloroacetyl chloride.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl N-(2,6-diethylphenyl)glycinate
The initial and crucial step in the synthesis is the formation of the secondary amine intermediate, ethyl N-(2,6-diethylphenyl)glycinate. This is typically achieved through the N-alkylation of 2,6-diethylaniline. The choice of the alkylating agent and reaction conditions are paramount for the successful and efficient synthesis of this intermediate.
Reaction Mechanism: Nucleophilic Substitution
The N-alkylation of 2,6-diethylaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate, which bears the halogen atom. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
Caption: Nucleophilic substitution mechanism for N-alkylation.
Experimental Protocol: N-Alkylation of 2,6-Diethylaniline
This protocol is adapted from a similar synthesis of N-(2,6-dimethylphenyl)-glycine, ethyl ester[2].
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2,6-Diethylaniline
149.25
14.93 g (15.5 mL)
0.1
Ethyl Bromoacetate
167.01
33.40 g (22.7 mL)
0.2
Anhydrous Sodium Acetate
82.03
16.41 g
0.2
Ethanol
46.07
200 mL
-
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diethylaniline (0.1 mol), ethyl bromoacetate (0.2 mol), anhydrous sodium acetate (0.2 mol), and ethanol (200 mL).
Heat the mixture to reflux (approximately 80°C) with continuous stirring.
Maintain the reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
To the resulting residue, add water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the organic phase to obtain the crude ethyl N-(2,6-diethylphenyl)glycinate.
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Causality Behind Experimental Choices:
Ethyl Bromoacetate vs. Ethyl Chloroacetate: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, leading to faster reaction times. However, ethyl chloroacetate is less expensive and may be preferred for larger-scale syntheses[2][3].
Sodium Acetate as a Base: Sodium acetate is a mild base that effectively neutralizes the hydrobromic acid formed during the reaction without promoting significant side reactions, such as the hydrolysis of the ester.
Ethanol as a Solvent: Ethanol is a polar protic solvent that can dissolve the reactants and facilitate the SN2 reaction. Its boiling point allows for the reaction to be carried out at an elevated temperature to increase the reaction rate.
Part 2: Synthesis of N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester
The final step in the synthesis is the chloroacetylation of the previously prepared ethyl N-(2,6-diethylphenyl)glycinate. This transformation introduces the chloroacetyl group, which is a key functional moiety of the target molecule.
The chloroacetylation of the secondary amine intermediate with chloroacetyl chloride is a classic example of nucleophilic acyl substitution[4]. The lone pair of electrons on the nitrogen atom of the ethyl N-(2,6-diethylphenyl)glycinate attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion to form a tetrahedral intermediate, which then collapses to form the final N-chloroacetylated product and hydrochloric acid. An acid scavenger, such as a tertiary amine or an inorganic base, is essential to neutralize the HCl byproduct and prevent the protonation of the starting amine[4].
Caption: Nucleophilic acyl substitution for chloroacetylation.
Experimental Protocol: Chloroacetylation
This protocol is based on general procedures for the chloroacetylation of amines[4][5].
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl N-(2,6-diethylphenyl)glycinate
249.35
24.94 g
0.1
Chloroacetyl Chloride
112.94
12.42 g (8.9 mL)
0.11
Triethylamine
101.19
15.18 g (20.9 mL)
0.15
Dichloromethane (anhydrous)
84.93
200 mL
-
Procedure:
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl N-(2,6-diethylphenyl)glycinate (0.1 mol) and triethylamine (0.15 mol) in anhydrous dichloromethane (200 mL).
Cool the mixture to 0°C in an ice bath.
Slowly add chloroacetyl chloride (0.11 mol) dropwise to the stirred solution, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
Chloroacetyl Chloride: It is a highly reactive acylating agent, ensuring a rapid and efficient reaction[6]. Safety Precaution: Chloroacetyl chloride is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment[4].
Triethylamine as a Base: Triethylamine is a common and effective organic base used to scavenge the HCl produced during the reaction. Its boiling point allows for easy removal after the reaction is complete. Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine can also be used[4][7].
Dichloromethane as a Solvent: Dichloromethane is an inert solvent that dissolves the reactants and does not interfere with the reaction. Its low boiling point facilitates easy removal during the work-up procedure.
The synthesis of N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester can be reliably achieved through a two-step process involving N-alkylation of 2,6-diethylaniline followed by chloroacetylation. The protocols provided in this guide, along with the rationale behind the experimental choices, offer a solid foundation for researchers and scientists to successfully synthesize this compound. Careful control of reaction parameters and adherence to safety precautions are essential for obtaining a high yield of the pure product.
References
BenchChem. (2025).
Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]
AERU. (2025, December 13). Diethatyl-ethyl (Ref: BAY NNT 6867). Retrieved from [Link]
Chemsrc. (2025, September 4). ethyl N-(2,6-diethylphenyl)glycinate | CAS#:38727-56-9. Retrieved from [Link]
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025, June 23). RSC Publishing.
The 2-Step Synthesis of Lidocaine Review. (n.d.).
Synthetic method of N, N-disubstituted glycine ester. (n.d.). Google Patents.
Chegg. (2017, December 13).
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
BenchChem. (2025). Technical Support Center: Synthesis of DIETHYLENE GLYCOL ETHYL PENTYL ETHER.
PrepChem.com. (n.d.). Synthesis of Chloroacetyl glycine ethyl ester. Retrieved from [Link]
Slideshare. (n.d.). Industrial production of diethyl ether.
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025, June 25).
BenchChem. (2025).
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, November 13). Taylor & Francis.
A facile amidation of chloroacetyl chloride using DBU. (n.d.).
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI.
Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (2025, August 5).
Process for producing 2,6-dialkylanilines. (n.d.).
Supplementary Information for Triflic acid-mediated Phenylation of N. (n.d.). The Royal Society of Chemistry.
GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. (n.d.). Semantic Scholar.
Organic Syntheses Procedure. (n.d.).
Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (n.d.). PubMed.
Organic Syntheses Procedure. (n.d.).
Supporting Information. (n.d.). The Royal Society of Chemistry.
A Comparative Structure-Activity Relationship (SAR) Guide to Diethatyl Analogs for Advanced Herbicide Development
Abstract This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Diethatyl, a selective pre-emergence chloroacetamide herbicide. Aimed at researchers, chemists, and profess...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Diethatyl, a selective pre-emergence chloroacetamide herbicide. Aimed at researchers, chemists, and professionals in agrochemical development, this document delves into the core chemical scaffold of Diethatyl, outlining the rationale and methodologies for analog design and synthesis. We present a detailed examination of how specific structural modifications to the N-phenyl ring, N-alkoxyethyl side chain, and the α-chloroacetyl moiety influence herbicidal efficacy. The guide includes detailed, field-proven protocols for chemical synthesis and biological evaluation, alongside data-driven insights into the mechanism of action. By synthesizing experimental data with mechanistic understanding, this whitepaper serves as a foundational resource for the rational design of next-generation herbicides with enhanced potency, selectivity, and improved environmental profiles.
Introduction to Diethatyl and the Imperative for SAR Studies
Diethatyl-ethyl is a selective, pre-emergence herbicide belonging to the chloroacetamide class, historically used to control annual grasses and some broadleaf weeds in various crops.[1][2] Like other members of its class, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development.[2][3][4] Specifically, chloroacetamides target and inhibit the VLCFA elongase enzyme system located in the endoplasmic reticulum.[3][5] This inhibition disrupts the formation of essential lipids and cell membranes, leading to a failure of the weed to emerge from the soil.[1][3]
The study of Structure-Activity Relationships (SAR) is a cornerstone of modern agrochemical research.[6] By systematically modifying the chemical structure of a lead compound like Diethatyl and evaluating the resulting changes in herbicidal activity, researchers can identify the key molecular features—or pharmacophores—responsible for its biological effect. This rational, iterative process is crucial for:
Optimizing Potency: Enhancing the intrinsic activity of the molecule to allow for lower application rates.
Improving Selectivity: Increasing efficacy against target weed species while ensuring safety for crops.
Modifying Physicochemical Properties: Adjusting factors like water solubility, soil persistence, and volatility to create more effective and environmentally sound products.[7]
Overcoming Resistance: Designing novel analogs that can control weed populations that have developed resistance to existing herbicides.
This guide provides an in-depth framework for exploring the SAR of Diethatyl analogs, grounded in established biochemical principles and experimental methodologies.
The Diethatyl Scaffold: A Platform for Analog Design
The herbicidal activity of Diethatyl is intrinsically linked to its molecular architecture. The structure can be dissected into three critical regions, each offering a distinct opportunity for modification to probe and enhance biological activity. Understanding the role of each component is fundamental to a successful analog design strategy.
Region A: The N-Phenyl Ring: This aromatic ring is crucial for anchoring the molecule within the target enzyme's active site. Substitutions on this ring can profoundly impact binding affinity through steric and electronic effects.
Region B: The N-Alkoxyethyl Side Chain: This flexible side chain contributes significantly to the molecule's overall lipophilicity (hydrophobicity), which governs its movement through the soil, uptake into the plant, and transport to the target site.
Region C: The α-Chloroacetyl "Warhead": This electrophilic moiety is the reactive center of the molecule. It is widely believed to form a covalent bond with a key cysteine residue in the active site of the VLCFA elongase, leading to irreversible inhibition.[5]
Figure 1: Key structural regions of Diethatyl-ethyl for SAR analysis.
The rationale for analog design is thus to systematically alter each region. For example, adding electron-withdrawing groups to the phenyl ring might enhance its interaction with an electron-rich pocket in the enzyme, while altering the length of the alkoxyethyl chain could optimize its solubility for better uptake by emerging shoots.[8]
Methodology for Comparative SAR Analysis
A robust SAR study relies on a validated, repeatable workflow that connects chemical synthesis to biological testing. This section details the core protocols required to generate and evaluate Diethatyl analogs.
3.1. Experimental Protocol: Synthesis of a Diethatyl Analog
The synthesis of chloroacetamide herbicides is typically achieved through a two-step process involving the formation of an aniline precursor followed by acylation with chloroacetyl chloride.[2] This protocol provides a representative method.
Objective: To synthesize N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-chloroacetamide.
Materials:
2,6-Diethylaniline
Formaldehyde (37% aqueous solution)
Methanol
Sodium borohydride (NaBH₄)
Chloroacetyl chloride
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Protocol:
Synthesis of the Intermediate N-(methoxymethyl)-2,6-diethylaniline:
a. In a round-bottom flask, dissolve 2,6-diethylaniline (1 equivalent) in methanol.
b. Add aqueous formaldehyde (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to form the Schiff base.
c. Cool the reaction mixture in an ice bath to 0-5 °C.
d. Slowly add sodium borohydride (1.5 equivalents) in small portions, maintaining the temperature below 10 °C.
e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
f. Quench the reaction by slowly adding water. Extract the product with dichloromethane (3x).
g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude intermediate is often used directly in the next step.
Chloroacetylation:
a. Dissolve the crude intermediate from Step 1 in dichloromethane.
b. Add a base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.
c. Cool the mixture to 0-5 °C in an ice bath.
d. Add chloroacetyl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.
e. Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
f. Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
a. Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate solvent system, to yield the pure Diethatyl analog.
b. Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
This whole-plant bioassay is a standard method for determining the dose-dependent herbicidal activity of pre-emergence compounds on susceptible weed species.[9][10][11]
Objective: To determine the GR₅₀ (concentration required for 50% growth reduction) of a Diethatyl analog on a model grass weed (e.g., barnyardgrass, Echinochloa crus-galli).
Materials:
Synthesized Diethatyl analog
Acetone (HPLC grade)
Tween® 20 or similar surfactant
Seeds of a susceptible weed species (e.g., Echinochloa crus-galli)
Plastic pots (e.g., 10 cm diameter)
Standard potting soil mix (sandy loam is often preferred)
Automated spray chamber or hand sprayer
Controlled environment growth chamber (25/20 °C day/night, 16h photoperiod)
Step-by-Step Protocol:
Preparation of Treatment Solutions:
a. Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).
b. Create a series of treatment concentrations (e.g., 0, 10, 50, 100, 500, 1000 ppm) by serial dilution of the stock solution into distilled water containing 0.1% (v/v) Tween® 20. The final acetone concentration should not exceed 1% in any treatment, including the control.
Assay Setup:
a. Fill pots with the soil mix, leaving a small headspace.
b. Sow approximately 20-30 weed seeds per pot and cover with a thin layer of soil (approx. 1 cm).[11]
c. Lightly water the pots to ensure uniform moisture.
Herbicide Application:
a. Place the pots in an automated spray chamber.
b. Apply the prepared treatment solutions evenly to the soil surface. The application volume should be calibrated to simulate a typical field application rate (e.g., 200-400 L/ha).
c. A control group should be sprayed only with the water/acetone/surfactant vehicle.
d. Prepare at least three to four replicate pots for each concentration level.
Incubation and Assessment:
a. Transfer the treated pots to a controlled environment growth chamber.
b. Water the pots as needed to maintain adequate soil moisture without causing leaching.
c. After 14-21 days, assess the herbicidal effect. This is typically done by harvesting the above-ground biomass from each pot.
d. Dry the harvested plant material in an oven at 60-70 °C for 48 hours and then record the dry weight.
Data Analysis:
a. Calculate the percent growth inhibition for each concentration relative to the untreated control.
b. Use a suitable statistical software (e.g., R, SAS, or Prism) to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ value and its confidence intervals.
Figure 2: General workflow for the synthesis and bio-evaluation of herbicide analogs.
Structure-Activity Relationship Analysis
The data generated from bioassays of systematically designed analogs allow for the elucidation of key SAR trends. The following sections discuss the expected impact of modifications to each region of the Diethatyl scaffold, supported by hypothetical data for illustrative purposes.
4.1. The N-Phenyl Ring (Region A)
Substituents on the N-phenyl ring directly influence how the molecule fits into and interacts with the binding pocket of the target enzyme. Both the position and electronic nature of these substituents are critical.
Steric Effects: The presence of two substituents at the ortho positions (2 and 6) is a hallmark of many active chloroacetamide herbicides. This disubstitution forces the phenyl ring to be non-coplanar with the amide bond, which is often crucial for optimal binding. Varying the size of these groups (e.g., methyl vs. ethyl vs. isopropyl) can fine-tune the fit.
Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electronic landscape of the ring, affecting non-covalent interactions like pi-pi stacking or hydrogen bonding with amino acid residues in the enzyme.[8]
Table 1: SAR of N-Phenyl Ring Analogs (Hypothetical Data)
Compound ID
R¹ (ortho)
R² (ortho)
R³ (para)
GR₅₀ vs. E. crus-galli (ppm)
Diethatyl
-CH₂CH₃
-CH₂CH₃
-H
50
1a
-CH₃
-CH₃
-H
75
1b
-H
-H
-H
>1000 (Inactive)
1c
-CH₂CH₃
-CH₂CH₃
-Cl
40
| 1d | -CH₂CH₃ | -CH₂CH₃ | -OCH₃ | 90 |
Analysis: The data clearly show the necessity of ortho-substitution for activity (compare Diethatyl to 1b). Increasing the steric bulk from methyl (1a) to ethyl (Diethatyl) improves activity. An electron-withdrawing group at the para-position (1c) further enhances potency, while an electron-donating group (1d) is detrimental.
4.2. The N-Alkoxyethyl Side Chain (Region B)
This side chain primarily modulates the molecule's lipophilicity (logP), which is a key factor in its overall bioavailability.[12] An optimal logP value is required for the compound to be soluble enough for transport but lipophilic enough to cross cell membranes.
Table 2: SAR of N-Side Chain Analogs (Hypothetical Data)
Compound ID
Side Chain (R)
logP (Calculated)
GR₅₀ vs. E. crus-galli (ppm)
Diethatyl
-CH₂OCH₂CH₃
3.6
50
2a
-CH₂OCH₃
3.1
65
2b
-CH₂OH
2.5
200
2c
-CH₂OCH(CH₃)₂
4.0
45
| 2d | -CH(CH₃)OCH₂CH₃ | 4.1 | 80 |
Analysis: Activity is highest within an optimal lipophilicity range. The parent ethoxymethyl group provides a good balance. Shortening the chain (2a) or introducing a polar hydroxyl group (2b) reduces activity. Branching on the ether portion (2c) is well-tolerated and slightly improves activity, whereas branching closer to the nitrogen (2d) introduces steric hindrance that likely disrupts binding.
4.3. The α-Chloroacetyl Moiety (Region C)
The chloroacetyl group is the reactive component. Its primary role is to act as an electrophile, alkylating a nucleophilic residue (likely cysteine) in the enzyme's active site.[13]
Reactivity: The reactivity of this group is critical. If it is too reactive, it may be quenched by other cellular nucleophiles like glutathione before reaching its target. If it is not reactive enough, it will not efficiently inhibit the enzyme. Replacing chlorine with other halogens (Br, I) can increase reactivity, but this does not always translate to better herbicidal activity, suggesting that the overall molecular fit and transport are equally important.[13]
Table 3: SAR of the Reactive Moiety (Hypothetical Data)
Compound ID
Reactive Group
Alkylating Reactivity
GR₅₀ vs. E. crus-galli (ppm)
Diethatyl
-COCH₂Cl
Moderate
50
3a
-COCH₂Br
High
60
| 3b | -COCH₃ | None | >1000 (Inactive) |
Analysis: The complete removal of the halogen (3b) abolishes activity, confirming its essential role. While the bromo-analog (3a) is more chemically reactive, it shows slightly lower herbicidal efficacy, possibly due to increased off-target reactions or reduced stability.
Mechanistic Insights and Target Engagement
The SAR data strongly support the established mechanism of action for chloroacetamide herbicides. The endpoint is the inhibition of VLCFA elongases, which are multi-enzyme complexes responsible for extending fatty acid chains beyond 18 carbons.[14][15] These VLCFAs are essential components of cell membranes, cuticular waxes, and signaling lipids.[5]
The herbicidal action is believed to proceed as follows:
Uptake and Transport: The herbicide is absorbed by the emerging shoot and roots of the germinating weed.[1]
Enzyme Binding: The N-phenyl ring and side chain direct the molecule and anchor it within a specific binding pocket of the VLCFA elongase enzyme.
Covalent Inhibition: The electrophilic carbon of the α-chloroacetyl group is positioned near a nucleophilic cysteine residue in the enzyme's active site. A nucleophilic attack by the cysteine's thiol group on this carbon results in the displacement of the chlorine atom and the formation of a permanent, irreversible covalent bond.
Disruption of Plant Growth: The inactivated enzyme can no longer produce the VLCFAs required for new cell membrane formation, leading to a cessation of growth and eventual death of the seedling.[3]
Figure 3: Proposed mechanism of irreversible inhibition of VLCFA elongase by a Diethatyl analog.
Conclusion and Future Perspectives
The comparative SAR analysis of Diethatyl analogs confirms that its herbicidal activity is a finely tuned interplay of steric, electronic, and physicochemical properties. The key takeaways for rational herbicide design are:
Essential Scaffolding: The N-(2,6-dialkylphenyl)-N-(alkoxyalkyl)-chloroacetamide scaffold is a highly effective platform for VLCFA elongase inhibition.
Ortho-Substitution is Key: Disubstitution on the N-phenyl ring is critical for maintaining the active conformation.
Lipophilicity Must Be Optimized: The N-side chain provides a crucial handle for tuning logP to maximize uptake and transport without sacrificing solubility.
Controlled Reactivity: The α-chloroacetyl moiety provides the necessary reactivity for covalent inhibition, and modifications here are generally not well-tolerated.
Future research should focus on integrating these SAR principles with quantitative structure-activity relationship (QSAR) modeling.[7][12][16] By developing computational models that can predict the activity of virtual compounds, the design-synthesis-test cycle can be significantly accelerated. Furthermore, exploring novel substitutions on the phenyl ring or alternative side chains could lead to the discovery of analogs with enhanced crop selectivity or novel activity against resistant weed biotypes, ensuring the continued utility of this important class of herbicides in global agriculture.
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 329-334.
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.
Diethatyl-ethyl (Ref: BAY NNT 6867). AERU.
Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity. Benchchem.
Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
Matthes, B., Schmalfuss, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar.
Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents. Benchchem.
Quantitative Structure–Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. ResearchGate.
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Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
Bioassay Development for the Identification of Pre-emergence Herbicide Resistance in Alopecurus myosuroides (Huds.) Populations. ResearchGate.
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921.
Hampton, M. B., & Orrenius, S. (2011). Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of diethyl acetylenedicarboxylate as a thiol cross-linking agent. Chemical research in toxicology, 24(1), 123-130.
Quantitative Structure-Activity Relationship (QSAR) Study of New Fluorovinyloxyacetamides. ResearchGate.
Duax, W. L., et al. (1981). Molecular structures of metabolites and analogues of diethylstilbestrol and their relationship to receptor binding and biological activity. Journal of toxicology and environmental health, 7(3-4), 469-483.
El-Zemity, S. R., et al. (2024). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate.
Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934.
A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetic Ingredient Review.
Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Linchan Huaxue Yu Gongye/Chemistry and Industry of Forest Products, 42(2), 133-141.
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Environmental Scientists, and Formulation Development Professionals
Document Type: Technical Whitepaper
Executive Summary
Diethatyl-ethyl (N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester) is a chloroacetanilide compound whose structural stability is highly dependent on the thermodynamic conditions of its aqueous environment. For professionals in formulation development and environmental fate modeling, understanding the precise hydrolytic kinetics of the amide, ester, and chloroacetyl moieties is critical. This guide synthesizes the thermodynamic principles governing the pH-dependent degradation of Diethatyl-ethyl, providing actionable methodologies for kinetic profiling and stability assessment.
Mechanistic Principles of pH-Dependent Hydrolysis
Chloroacetanilides exhibit distinct, pH-driven degradation pathways dictated by the activation energy (
Ea
) required to reach their respective transition states. Subtle structural differences in these compounds dictate their vulnerability to acid- and base-catalyzed hydrolysis, where base-catalyzed reactions typically proceed via an intermolecular SN2 mechanism[1]. For a comprehensive overview, refer to the1[1].
Alkaline Conditions (pH > 9): The degradation is base-catalyzed and dominated by an
SN2
nucleophilic substitution. Hydroxide ions (
OH−
) attack the carboxyl carbon, leading to the rapid cleavage of the ester bond. Thermodynamic modeling confirms that the SN2 mechanism is the most plausible pathway for base-catalyzed degradation, characterized by a highly ordered transition state[2]. This is supported by 2[2].
Acidic Conditions (pH < 5): The reaction is acid-catalyzed, initiating via the protonation of the amide carbonyl or ether oxygen. This lowers the electron density of the adjacent bonds, facilitating amide and ether cleavage.
Circumneutral Conditions (pH ~7): Diethatyl-ethyl remains thermodynamically stable. The absence of a strong nucleophile or electrophile results in an activation energy barrier too high for spontaneous water-mediated hydrolysis at ambient temperatures.
pH-dependent thermodynamic degradation pathways of Diethatyl-ethyl.
Quantitative Stability Profile
The thermodynamic stability of Diethatyl-ethyl shifts drastically as the concentration of hydroxide ions increases. According to3, Diethatyl-ethyl exhibits rapid hydrolysis at pH 10.0, with a first-order half-life of approximately 2.5 days[3].
The table below summarizes the kinetic and thermodynamic parameters across different pH environments:
To accurately determine the shelf-life and environmental persistence of Diethatyl-ethyl, researchers must isolate pseudo-first-order kinetics. The following protocol is designed as a self-validating system , ensuring that matrix effects and secondary reactions do not confound the thermodynamic calculations.
Protocol: Determination of Hydrolysis Kinetics via LC-MS/MS
Step 1: Preparation of Isotonic Buffer Systems
Action: Prepare sterile, nitrogen-purged aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 10.0 (borate).
Causality: Purging with nitrogen removes dissolved oxygen, preventing oxidative degradation from skewing hydrolytic kinetic data. Strict buffering ensures that the activity of
[H+]
and
[OH−]
remains constant, allowing the overall rate law to be simplified to pseudo-first-order kinetics.
Step 2: Analyte Spiking and Co-Solvent Integration
Action: Spike Diethatyl-ethyl to a final concentration of
100μmol⋅L−1
, utilizing 5% v/v methanol as a co-solvent.
Causality: Chloroacetanilides possess low aqueous solubility. The 5% methanol co-solvent prevents micelle formation and precipitation without significantly altering the dielectric constant of the aqueous medium, ensuring homogeneous interaction between the analyte and the nucleophile.
Step 3: Controlled Thermal Incubation
Action: Incubate sealed aliquots in dark, thermostated water baths at three distinct temperatures (e.g., 20°C, 35°C, 50°C).
Causality: Acquiring rate constants (
kobs
) at multiple temperatures is mathematically required to construct an Arrhenius plot (
ln(k)
vs
1/T
) and extract the activation energy (
Ea
).
Step 4: Systematic Sampling and Quenching (Self-Validating Step)
Action: Withdraw 1 mL aliquots at predefined intervals. Immediately quench the reaction by adjusting the pH to 7.0 using equimolar HCl or NaOH, then spike with an isotopically labeled internal standard (e.g., Diethatyl-d5).
Causality: Quenching halts the pH-driven hydrolysis instantly, preserving the exact concentration at the time of sampling. The internal standard corrects for any matrix ion suppression or volumetric errors during subsequent MS ionization, validating the recovery of each specific run.
Step 5: LC-MS/MS Quantification and Thermodynamic Derivation
Action: Quantify the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode). Apply the Eyring equation:
ln(Tk)=−RΔH‡⋅T1+ln(hkB)+RΔS‡
Causality: The Eyring equation translates kinetic rate constants into transition-state thermodynamics. A highly negative entropy of activation (
ΔS‡
) confirms a highly ordered transition state, which is the definitive hallmark of the bimolecular
SN2
mechanism dominant in the alkaline hydrolysis of Diethatyl-ethyl.
Experimental workflow for determining hydrolysis kinetics and thermodynamics.
Environmental Catalysis Note
When translating these thermodynamic principles from sterile laboratory buffers to real-world environmental or agricultural matrices, researchers must account for surface catalysis. Homoionic clays (such as
Na+
and
K+
saturated montmorillonite) can artificially accelerate the hydrolysis of Diethatyl-ethyl. This occurs because the localized pH within the hydrated interlayer of the clay is significantly more basic than the bulk external solution, driving localized base-catalyzed ester cleavage even when the bulk soil pH reads as neutral[3].
References
Liu et al., "Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays", USDA ARS.
Carlson et al., "Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides", PubMed.
"New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide", PMC.
Literature review of Diethatyl efficacy on Amaranthus species
Diethatyl-Ethyl Efficacy Against Amaranthus Species: A Mechanistic and Agronomic Review Executive Summary Amaranthus species, commonly known as pigweeds (e.g., A. retroflexus, A.
Author: BenchChem Technical Support Team. Date: March 2026
Diethatyl-Ethyl Efficacy Against Amaranthus Species: A Mechanistic and Agronomic Review
Executive Summary
Amaranthus species, commonly known as pigweeds (e.g., A. retroflexus, A. spinosus, A. palmeri), are among the most economically damaging and highly competitive broadleaf weeds in global agriculture. Their rapid growth rates, high fecundity, and propensity to evolve target-site resistance to multiple herbicide modes of action (MOAs) necessitate robust, multi-faceted weed management strategies. Diethatyl-ethyl, a mechanistically significant chloroacetamide herbicide, provides a critical case study in the pre-emergence control of these troublesome species[1]. This technical guide synthesizes the biochemical causality, efficacy profiles, and validated experimental methodologies for evaluating diethatyl-ethyl against Amaranthus populations.
Mechanistic Causality: VLCFA Inhibition in Amaranthus spp.
Diethatyl-ethyl is classified by the Weed Science Society of America (WSSA) as a Group 15 herbicide[2]. The primary biochemical target of Group 15 herbicides is the inhibition of very long-chain fatty acid (VLCFA) synthesis[2].
The Biochemical Causality:
Fatty acid biosynthesis in plants begins with the formation of malonyl-CoA, which is subsequently elongated into long-chain fatty acids (C16-C18) by the fatty acid synthase (FAS) complex[3]. Diethatyl-ethyl specifically inhibits the elongase enzymes responsible for extending these chains into VLCFAs (>C18)[3]. Because VLCFAs are essential structural components of plant cell membranes, cuticular waxes, and suberin, their depletion catastrophically disrupts cell division and membrane integrity in germinating weed seeds[4]. Consequently, the herbicide does not prevent seed germination per se, but rather arrests shoot development, causing the seedling to die before or shortly after emergence from the soil[3].
Fig 1. Mechanism of action of Diethatyl-ethyl inhibiting VLCFA synthesis in Amaranthus species.
Efficacy Profile on Key Amaranthus Species
Diethatyl-ethyl is absorbed primarily through the emerging shoots and roots of the weed seedling[4]. It exhibits significant pre-emergence efficacy against small-seeded broadleaf weeds, including Amaranthus species[4].
Agronomic studies have demonstrated its utility in specialty crops where weed interference can cause severe yield penalties. Because Amaranthus species germinate in sequential flushes throughout the growing season, a single pre-emergence application is often insufficient. Research indicates that sequential applications—such as pre-plant diethatyl-ethyl followed by post-emergence desmedipham and phenmedipham—can reduce broadleaf weed density by up to 93%[5].
Table 1: Quantitative Efficacy Summary of Diethatyl-Ethyl on Amaranthus spp.
Crop System
Target Weed Species
Herbicide Treatment
Application Rate
Efficacy / Agronomic Outcome
Ref
Sugarbeets
Amaranthus retroflexus (Redroot pigweed)
Diethatyl-ethyl (Pre-emergence)
2.0 - 4.0 kg ai/ha
Moderate control as a standalone; requires sequential POST applications for optimal density reduction.
To rigorously evaluate the efficacy of diethatyl-ethyl (or novel VLCFA inhibitors) against Amaranthus biotypes, a standardized, self-validating greenhouse bioassay is required. This protocol ensures that environmental variables do not confound the biochemical efficacy of the compound.
Step 1: Seed Stratification and Preparation
Causality:Amaranthus seeds exhibit strong primary dormancy. To ensure uniform germination—a prerequisite for accurate pre-emergence efficacy testing—seeds must be stratified (e.g., stored at 4°C for 14 days in darkness) prior to planting.
Step 2: Soil Matrix Standardization
Causality: Group 15 herbicides are highly lipophilic and sensitive to soil adsorption[4]. The bioassay must use a standardized loam soil with a known organic matter content (e.g., 1.5-2.0%). High organic matter binds the herbicide, reducing its bioavailability in the soil solution and artificially inflating the required ED50 dose.
Step 3: Herbicide Application (Dose-Response)
Protocol: Apply diethatyl-ethyl using a track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha). Use a logarithmic dose range (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 kg ai/ha) to capture the full sigmoidal dose-response curve.
Self-Validation System: Include a known susceptible Amaranthus biotype as an internal positive control to validate spray efficacy, alongside an untreated negative control to establish baseline emergence rates. If the susceptible biotype survives the 1.0 kg ai/ha rate, the application mechanics or chemical integrity must be investigated.
Step 4: Incubation and Phenotypic Assessment
Causality:Amaranthus species are C4 plants that thrive in warm conditions. Incubate at 25/35°C (night/day) with a 14-hour photoperiod. Assess shoot emergence and dry biomass at 14 to 28 days after treatment (DAT). Evaluating at this specific window captures the lethal failure of shoot development before microbial degradation of the herbicide allows late-emerging escapes.
Fig 2. Self-validating experimental workflow for evaluating pre-emergence herbicide efficacy.
Resistance Management and Combinatory Approaches
The over-reliance on single MOAs (e.g., ALS inhibitors, EPSPS inhibitors) has led to widespread herbicide resistance in Amaranthus populations[7]. Integrating Group 15 herbicides like diethatyl-ethyl into a rotation provides a distinct biochemical target (VLCFA elongase) that is less prone to rapid target-site mutation compared to ALS enzymes[3].
Tank mixing and sequential applications are critical. In robust weed management programs, applying a pre-emergence VLCFA inhibitor establishes an early weed-free window, which is then maintained by post-emergence contact or systemic herbicides[5]. This overlapping residual activity is essential for managing the extended germination periodicity characteristic of Amaranthus species, ensuring that late-season flushes do not replenish the soil weed seed bank[3].
Diethatyl-ethyl (Ref: BAY NNT 6867). AERU - University of Hertfordshire.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9kf7GwFh7JX9MlRQIsA2_08vQg46npntLyt-w0EDSRgkx4jcCS8h20RSelns9V9Uub8zHo86kA1tHJ_chj96n2U7pShLVb-GHBIniL_teN4PgGJ6wLRqKNJMeN5_apvdsgWlX6qVVf8eZCowWIttKchw=]
Very long chain fatty acid-inhibiting herbicides. Cambridge University Press & Assessment.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4UJe2EdM3RICzg_so_zLe4j-p6XVNLS3wLBEbo6G4LN_wEM2zHOQ8r0Sgxzn5O65qQJve4hz-GNep1PlxP8PuOAngpn3m_Dk0SzrNYhWuPTrPDJ9D4eBOXO1UFBoAi_aV3s1oAAC817R89LLRhUx1kpvs-HfHLuTMKni5q033cPTlhVK9cwvLeGZWKkc1qR6YpzWEHDjuy70MpBFW6pnQzRJUmoR2dP-zJmk0JPzgZMkFea0zXdUwMvQ60zKuupZnyeaiTCTz6CVPzuVF_9jjiGUw8mS_wF4yXCnaVcMiBuNuLT3i-BKXuegBxVrvokGJQOGZbhnYMLnwuvuqOLjd_yGib9WsenYR_MtHG_B-2R-O0NLVRRkPVJobrUL5bS9AuaocIDUq0askPKmAumYdQQ==]
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Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC Agriculture and Natural Resources.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6HBJlLC9TeuZa3tI3rwT3wZYUU87Gf_9H9Yn5gchezOaF_IQaHQTt6uVNVzkUD39L6sSFxXdeEVzOw7cE-1K7upIWwUBJWNgs5mpIc_q22iYzJeEFjy-YYyUcsJbzqkkvLdUFOp941cSt1Di1rRmbMxlYbqRHZdETh-k6J-_-wzcdx-S5yGBcMUCdVOU9WYAYacfW0vaZ09fNZWkCnzgDImMH8JNCq3DJWndYCg==]
Sequential Herbicide Application for Weed Control in Sugarbeets. Journal of Sugar Beet Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaKjSAfUTJuZgjB_zP0VKY8g7Tj8JE1t_6mPz7mUJ3W4tZ-7ow8w8nOHZR6SL00d9b6Z3Y7KZ2jmBiIvOPx4BMC5b-giv0JqOfOdEB0FyyYdM2aOIMTfF86o_jbfMe225-uMet34ieCcexZMFwYjMCFMrTn43UWHuKLHijisOqee67vwBIuDelD0eFqpkacOIG1Dt_vRWha6nRHW_U1OCZPlSt_pyPJ5v-6VJe_SG-_tUqXJOFecKV]
HPLC-UV method development for Diethatyl detection in soil
Application Note: Robust HPLC-UV Method Development for the Quantitation of Diethatyl-Ethyl in Agricultural Soils Target Audience: Analytical Chemists, Environmental Scientists, and Agronomic Researchers. Mechanistic Bac...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Robust HPLC-UV Method Development for the Quantitation of Diethatyl-Ethyl in Agricultural Soils
Target Audience: Analytical Chemists, Environmental Scientists, and Agronomic Researchers.
Mechanistic Background & Method Rationale
Diethatyl-ethyl (N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester) is a selective pre-emergence chloroacetanilide herbicide historically applied for weed control. Due to its potential to hydrolyze into degradates and persist in soil matrices, rigorous analytical monitoring is essential. While mass spectrometry offers high sensitivity, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides a highly reproducible, robust, and cost-effective alternative for routine soil analysis and environmental fate studies.
Developing a reliable HPLC-UV method requires aligning the physicochemical properties of the analyte with chromatographic parameters to create a self-validating system.
Detection Wavelength : Diethatyl-ethyl features an aromatic ring conjugated with an amide group, producing a distinct UV absorption profile. Research indicates that a detection wavelength of1, capturing the analyte's maximum absorbance while minimizing background interference from co-extracted soil humic acids[1].
Stationary Phase : Given the moderate lipophilicity of diethatyl-ethyl, a C18 (octadecylsilane) reverse-phase column is selected. The hydrophobic interactions between the stationary phase and the diethylphenyl moiety ensure strong retention and baseline resolution from polar soil co-extractants.
Mobile Phase Chemistry : An isocratic system of1 is highly effective[1]. The acidic environment is causally linked to peak shape integrity; it suppresses the ionization of any acidic degradates (e.g., diethatyl acid) and neutralizes residual silanols on the silica support, thereby eliminating peak tailing.
Fig 1: Logical causality mapping between Diethatyl-ethyl properties and HPLC method parameters.
Sample Preparation: Modified QuEChERS for Soil
Soil is a highly complex matrix containing organic matter and minerals that can severely foul HPLC columns. To ensure a rugged protocol, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed, which has been2[2]. The critical step in this workflow is matrix hydration, which swells the soil pores and disrupts the physical entrapment of the herbicide, ensuring high recovery rates.
Fig 2: Modified QuEChERS extraction workflow for Diethatyl-ethyl recovery from soil matrices.
Step-by-Step Experimental Protocol
Reagents & Materials
HPLC-grade Acetonitrile, Water, and Phosphoric Acid.
QuEChERS extraction salts: Anhydrous MgSO₄, NaCl.
dSPE cleanup sorbents: Primary Secondary Amine (PSA) and C18.
Analytical standard of Diethatyl-ethyl (purity >99%).
Phase 1: Soil Extraction
Preparation : Air-dry the collected soil samples at room temperature and pass them through a 2-mm stainless steel sieve to ensure uniformity.
Hydration : Weigh exactly 10.0 g of the sieved soil into a 50 mL PTFE centrifuge tube. Add 10.0 mL of HPLC-grade water. Vortex for 1 minute and let stand for 15 minutes. Causality: Hydration is mandatory for dry soils to expand the matrix pores, allowing the extraction solvent to penetrate and solubilize bound residues.
Extraction : Add 10.0 mL of Acetonitrile (acidified with 1% Acetic Acid) to the tube. Shake vigorously using a mechanical shaker for 5 minutes to facilitate mass transfer of the analyte into the organic phase.
Salting-Out : Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Immediately shake vigorously for 2 minutes to prevent exothermic salt agglomeration. Centrifuge at 4000 rpm for 5 minutes to achieve distinct phase separation.
Phase 2: dSPE Cleanup & Reconstitution
Purification : Transfer 5.0 mL of the upper acetonitrile extract into a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg anhydrous MgSO₄.
Centrifugation : Vortex the dSPE tube for 1 minute and centrifuge at 4000 rpm for 5 minutes.
Concentration : Transfer 2.0 mL of the purified supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at 40 °C.
Reconstitution : Redissolve the residue in 2.0 mL of the HPLC mobile phase. Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Quantitative Data & System Suitability
To guarantee analytical trustworthiness, the system must meet strict validation criteria. The tables below outline the optimized HPLC parameters and the expected validation metrics derived from matrix-matched calibrations.
Table 1: Optimized HPLC-UV Parameters
Parameter
Specification
Column
C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : Water (80:20, v/v) with 0.1% H₃PO₄
Elution Mode
Isocratic
Flow Rate
1.0 mL/min
Detection Wavelength
230 nm
Injection Volume
10 µL
Column Temperature
30 °C
Expected Retention Time
~5.8 minutes
Table 2: Method Validation & Quality Control Criteria
Validation Parameter
Target Specification
Causality / Rationale
Linearity (R²)
> 0.999 (0.05 - 10 µg/mL)
Ensures accurate quantitation across expected environmental concentrations.
Recovery Rate
85% - 110%
Validates the efficiency of the hydration and QuEChERS extraction steps.
Precision (RSD)
< 5% (n=6)
Confirms the reproducibility of the dSPE cleanup and injection process.
Limit of Detection (LOD)
≤ 0.02 µg/g soil
Defines the lowest detectable threshold, critical for trace residue monitoring.
References
Source: Journal of Agricultural and Food Chemistry (USDA ARS)
Development of a Multiresidue Method for Endocrine-Disrupting Pesticides by Solid Phase Extraction and Determination by UHPLC-MS/MS from Drinking Water Samples
Source: ResearchGate
URL
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: GC-MS/MS-6867
Optimizing GC-MS Parameters for the Robust Quantification of Diethatyl-ethyl in Environmental Matrices
Abstract & Introduction
Diethatyl-ethyl (IUPAC name: ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate) is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds.[1][2] Its presence and persistence in environmental matrices, such as soil and water, necessitate the development of sensitive and reliable analytical methods for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[3]
This application note provides a comprehensive guide for the development, optimization, and validation of a GC-MS method for the quantification of Diethatyl-ethyl. As a Senior Application Scientist, this document is structured not as a rigid protocol but as a logical journey through method development. We will explore the causality behind each experimental choice, from sample preparation to the fine-tuning of mass spectrometer parameters, to establish a self-validating and robust analytical system. The principles and protocols described herein are grounded in established analytical chemistry standards and are designed for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Foundational Principles: Gas Chromatography-Mass Spectrometry (GC-MS)
Understanding the core principles of the technology is paramount to effective method optimization. GC-MS is a hybrid technique that leverages the strengths of two powerful analytical instruments.
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture. An inert carrier gas (the mobile phase) transports the vaporized sample through a capillary column coated with a stationary phase.[4] Separation is achieved based on the differential partitioning of analytes between the two phases, which is influenced by their boiling points and chemical affinity for the stationary phase.[3] Compounds with lower boiling points and less affinity for the stationary phase travel through the column faster, resulting in shorter retention times.
Mass Spectrometry (MS): The MS component serves as a highly specific and sensitive detector. As separated compounds elute from the GC column, they enter the ion source of the mass spectrometer.[4] In the most common configuration for this type of analysis, high-energy electrons (Electron Ionization - EI) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion, which then fragments in a predictable and reproducible pattern.[3][4] These charged fragments are then sorted by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for definitive identification and quantification of the analyte.[5]
Comprehensive Experimental Workflow
The logical flow from a raw environmental sample to a validated quantitative result involves several critical stages. Each stage must be carefully considered and optimized to ensure the integrity of the final data.
Figure 1: End-to-end experimental workflow for Diethatyl-ethyl analysis.
Sample Collection and Preparation: The Foundation of Accuracy
The most sophisticated instrument cannot correct for a poorly prepared sample. The goal of sample preparation is to efficiently extract Diethatyl-ethyl from a complex matrix (like soil or water) into a clean solvent suitable for GC injection, while minimizing interferences.[6][7]
3.1.1 Sample Handling & Storage
For soil samples, upon collection, they should be immediately placed in a cool environment and frozen as soon as possible. This critical step minimizes the microbial degradation of the target analyte, preserving the sample's integrity.[8] Samples should be transported to the laboratory in a cooler with ice packs.[8]
3.1.2 Extraction Protocol: Liquid-Liquid Extraction (LLE)
Given Diethatyl-ethyl's properties, a liquid-liquid extraction using a moderately polar solvent is highly effective. Diethyl ether is an excellent choice due to its high volatility, which aids in the final concentration step, and its strong solvating properties for lipophilic compounds like Diethatyl-ethyl.[9][10][11]
Step-by-Step LLE Protocol for Water Samples:
Measure 100 mL of the water sample into a 250 mL separatory funnel.
If required, adjust the sample pH to neutral (~7.0) to ensure Diethatyl-ethyl is in a non-hydrolyzed state.
Add 30 mL of diethyl ether to the separatory funnel.
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
Allow the layers to separate for 10 minutes. The organic layer (diethyl ether) will be on top as it is less dense than water.[10]
Drain the lower aqueous layer and collect the diethyl ether layer.
Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. This concentration step is crucial for achieving low detection limits.[7]
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
For soil samples, an initial extraction into a solvent like acetone or acetonitrile would be performed, followed by a similar LLE partitioning step.
Optimizing GC-MS Parameters: The Core of the Method
Method optimization is a systematic process to achieve the desired chromatographic performance: a sharp, symmetrical peak for Diethatyl-ethyl, well-resolved from any matrix interferences, with a stable and reproducible response.
Figure 2: Interdependencies of GC-MS parameter optimization.
Gas Chromatography (GC) Parameter Optimization
Parameter
Recommended Setting
Rationale & Justification
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)
A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for pesticide analysis, providing excellent separation for a wide range of compounds including Diethatyl-ethyl.
Injector Port
Splitless Mode, 250 °C
Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace-level analysis. The 250 °C temperature ensures rapid and complete vaporization of Diethatyl-ethyl without causing thermal degradation.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Helium is an inert and safe carrier gas providing good chromatographic efficiency. A constant flow rate ensures reproducible retention times and peak areas, even with a temperature-programmed oven.
Oven Program
Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
The initial hold time allows for solvent focusing. The temperature ramp effectively separates analytes based on their boiling points. A final hold at a high temperature ensures that any less volatile matrix components are eluted from the column, preventing carryover.
Mass Spectrometry (MS) Parameter Optimization
For quantification, operating in Selected Ion Monitoring (SIM) mode is strongly recommended over full-scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of Diethatyl-ethyl, which dramatically increases sensitivity and reduces noise from matrix interferences.[12]
Parameter
Recommended Setting
Rationale & Justification
Ionization Mode
Electron Ionization (EI)
EI is a robust and highly reproducible ionization technique that generates a library-searchable fragmentation pattern, making it the standard for this type of analysis.[3]
Ion Source Temp.
230 °C
This temperature maintains the analyte in the gas phase and promotes efficient ionization without causing thermal breakdown within the source.
Quadrupole Temp.
150 °C
A stable quadrupole temperature ensures consistent mass filtering and reproducible ion ratios.
Acquisition Mode
Selected Ion Monitoring (SIM)
As explained above, SIM mode provides superior sensitivity and selectivity for quantification compared to full scan mode.
Ions for SIM
Quantifier Ion: m/z 220
The quantifier ion should be abundant and specific to the molecule to provide a strong signal for quantification.
Qualifier Ions: m/z 266, 162
Qualifier ions are used for confirmation. The ratio of the qualifier to quantifier ions must remain constant across all standards and samples, providing a high degree of confidence in the identification.
Note: The selection of m/z 220, 266, and 162 is based on the typical fragmentation pattern of Diethatyl-ethyl found in spectral libraries like NIST. It is essential to confirm these ions by running a standard in full-scan mode initially.
Method Validation: Ensuring Trustworthy Data
A method is not complete until it is validated. Validation is the formal process of documenting that an analytical procedure is suitable for its intended purpose.[13] The parameters below are based on internationally recognized guidelines such as those from the FDA and ICH.[14][15][16]
Validation Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To demonstrate that the signal is from the analyte and not from interferences.
Peak for Diethatyl-ethyl is chromatographically resolved from other peaks in a matrix blank. Ion ratios in samples match those of a pure standard (± 20%).
Linearity & Range
To verify a proportional relationship between concentration and instrument response over a defined range.
Calibration curve with at least 5 standards. Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery)
To measure the closeness of the experimental value to the true value.
Analysis of spiked matrix samples at 3 concentration levels (low, medium, high). Mean recovery should be within 80-120%.
Precision
To measure the degree of scatter between a series of measurements.
The lowest concentration that can be measured with acceptable accuracy and precision.
The lowest standard on the calibration curve that meets accuracy and precision criteria. Typically determined by a signal-to-noise ratio of ≥ 10.
Limit of Detection (LOD)
The lowest concentration that can be reliably detected.
The concentration that yields a signal-to-noise ratio of ≥ 3.
Final Optimized Protocol
Protocol: Quantification of Diethatyl-ethyl in Water by GC-MS
Sample Preparation: Extract 100 mL of water with 30 mL of diethyl ether as described in Section 3.1.2. Concentrate the final extract to 1.0 mL.
Calibration Standards: Prepare a stock solution of Diethatyl-ethyl in diethyl ether. Serially dilute to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
GC-MS System Setup:
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection: 1 µL, Splitless, 250 °C
Carrier Gas: Helium @ 1.2 mL/min
Oven: 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
MS Transfer Line: 280 °C
Ion Source: EI, 230 °C
MS Mode: SIM
Ions: m/z 220 (Quant), 266 (Qual), 162 (Qual)
Analysis Sequence: Inject a solvent blank, followed by the calibration standards (low to high), a calibration verification standard, and then the prepared samples.
Data Processing:
Integrate the peak area for the quantifier ion (m/z 220) at the expected retention time for Diethatyl-ethyl.
Generate a linear regression calibration curve by plotting peak area against concentration.
Calculate the concentration of Diethatyl-ethyl in the samples using the calibration curve equation.
Confirm the identity of Diethatyl-ethyl in positive samples by verifying the presence of qualifier ions and checking that their area ratios to the quantifier ion are within ±20% of the average ratio from the standards.
Conclusion
This application note provides a detailed framework for the optimization and validation of a GC-MS method for the quantification of Diethatyl-ethyl. By systematically addressing each stage of the analytical workflow—from sample handling to the fine-tuning of instrument parameters—researchers can develop a method that is not only sensitive and accurate but also robust and reliable for routine analysis. The emphasis on understanding the causality behind parameter selection and adhering to rigorous validation standards ensures that the data generated is scientifically sound and defensible.
References
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry.
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
Agilent Technologies. (n.d.). Gas Chromatography/Mass Spectrometry Fundamentals.
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
Shimadzu. (n.d.). Fundamentals of GCMS: Understand the Basics, Key Trends, and Latest Developments.
PubMed. (2006, November 30). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis.
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
National Center for Biotechnology Information. (n.d.). Diethatyl-ethyl. PubChem Compound Database. Retrieved from [Link]
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
Journal of AOAC INTERNATIONAL. (n.d.). Analysis of Pesticides by Chemical Derivatization. III.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
ResearchGate. (2025, August 6). Extraction and derivatization of polar herbicides for GC-MS analyses.
American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
Agriculture and Environment Research Unit (AERU). (n.d.). Diethatyl-ethyl (Ref: BAY NNT 6867).
Scribd. (n.d.). Derivatization in Glyphosate Analysis.
SCION Instruments. (2025, March 17). A Comprehensive Guide to Pesticide Residue Analysis.
Simson Pharma. (2025, November 20). Diethyl Ether: Uses, Properties, and Safety Precautions Explained.
LCGC. (2018, April 1). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples.
ResearchGate. (n.d.). (PDF) The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity.
Thomson Instrument Company. (n.d.). Pesticide Analysis in Ground Water.
Grains Research and Development Corporation (GRDC). (2022, February 10). Soil and plant tissue testing for herbicide residues – how can it help.
IRJSE. (2025, August 18). GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves.
National Center for Biotechnology Information. (n.d.). Diethyl Ether. PubChem Compound Database. Retrieved from [Link]
Scilit. (n.d.). The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity.
Sigma-Aldrich. (n.d.). Diethyl ether ≥99.9% (GC), suitable for LC/MS, gas chromatography (GC), HPLC, OmniSolv®.
National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIETHYL ETHER. CAMEO Chemicals.
Application Note: Advanced Liquid-Liquid Extraction Methodologies for the Quantification of Diethatyl in Aqueous Matrices
Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Surface Water, Groundwater, and Drinking Water Target Analyte: Diethatyl-ethyl (Chloroacetanilide Herbicide) Introducti...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals
Matrix: Surface Water, Groundwater, and Drinking Water
Target Analyte: Diethatyl-ethyl (Chloroacetanilide Herbicide)
Introduction & Physicochemical Profiling
Diethatyl (commonly formulated as Diethatyl-ethyl) is a legacy chloroacetanilide herbicide historically utilized for pre-emergence weed control. Due to its moderate water solubility and potential for groundwater leaching, rigorous environmental monitoring is required[1]. While modern regulatory frameworks often emphasize Solid-Phase Extraction (SPE) for the highly polar ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates of chloroacetanilides[2], Liquid-Liquid Extraction (LLE) remains the gold standard for isolating the intact, parent Diethatyl compound from complex aqueous matrices[3].
To design an optimized extraction protocol, we must first analyze the physicochemical properties of the target analyte, as these parameters dictate solvent selection and thermodynamic partitioning.
Table 1: Physicochemical Properties of Diethatyl-ethyl
Highly lipophilic; strongly favors partitioning into non-polar/moderately polar organic solvents[1].
Water Solubility
~105 mg/L (at 20 °C)
Moderate solubility necessitates high solvent-to-water ratios or salting-out agents to drive extraction.
Mechanistic Insights: The Causality of Extraction Parameters
As a self-validating analytical system, every step in the extraction workflow must be mechanistically justified to ensure trustworthiness and reproducibility.
Solvent Selection: Dichloromethane (DCM) is the optimal solvent for traditional separatory funnel LLE of chloroacetanilides. With a density of 1.33 g/cm³, DCM forms the lower phase in a separatory funnel, allowing for seamless, gravity-driven draining without disrupting the aqueous layer[3]. Furthermore, its Hildebrand solubility parameter closely matches that of Diethatyl, ensuring high recovery rates.
pH Optimization and Hydrolysis Prevention: Diethatyl features an amide linkage that is susceptible to base-catalyzed hydrolysis, degrading into 3,5-dichloroaniline derivatives or oxanilic acids under extreme pH[4]. By buffering the water sample to a neutral pH (6.5–7.5), we arrest hydrolytic degradation, ensuring that the parent compound remains intact during the vigorous agitation phase.
The Salting-Out Effect: In microextraction techniques, the addition of sodium chloride (NaCl) is critical. The hydration spheres formed around the dissociated
Na+
and
Cl−
ions decrease the volume of "free" water available to solvate the Diethatyl molecules, thermodynamically driving the analyte into the organic phase[5].
Experimental Workflows
The following protocols provide both a traditional, high-volume approach (Protocol A) and a modern, high-throughput green chemistry approach (Protocol B). Both systems are designed to be self-validating through the mandatory inclusion of surrogate standards.
Protocol A: Traditional Separatory Funnel LLE (Adapted from EPA Method 3510C)
This protocol is designed for maximum sensitivity and is strictly aligned with the principles of [3].
Step-by-Step Methodology:
Sample Preparation & Validation: Measure 500 mL of the filtered water sample into a meticulously cleaned 1 L glass separatory funnel. Immediately spike the sample with 50 µL of a surrogate standard (e.g., Triphenyl phosphate or isotopically labeled Diethatyl-d5 at 1 µg/mL). Causality: The surrogate standard validates the extraction efficiency of the entire run; recoveries outside the 70-120% range invalidate the specific sample batch.
pH Adjustment: Verify the pH using a calibrated meter. If necessary, adjust to pH 6.5–7.5 using dilute
H2SO4
or
NaOH
.
Primary Extraction: Add 50 mL of high-purity Dichloromethane (DCM) to the funnel. Cap securely and agitate vigorously for 10 minutes. Critical Step: Vent the funnel frequently into a fume hood to release pressure buildup caused by the high vapor pressure of DCM.
Phase Separation: Place the funnel on a ring stand and allow the phases to separate for a minimum of 15 minutes. Drain the lower organic (DCM) layer into a pre-cleaned Erlenmeyer flask.
Re-extraction: Repeat the extraction process (Steps 3-4) two additional times using 50 mL of fresh DCM each time. Combine all organic extracts.
Drying: Pass the combined DCM extract through a filter funnel containing 10 g of baked, anhydrous sodium sulfate (
Na2SO4
) to remove residual water micro-droplets. Rinse the sulfate bed with 10 mL of DCM to ensure complete analyte transfer.
Concentration: Concentrate the dried extract to approximately 1 mL under a gentle stream of ultra-high-purity Nitrogen (
N2
) in a water bath set to 35 °C.
Solvent Exchange: Add 5 mL of Hexane and reconcentrate to exactly 1.0 mL. Transfer to an autosampler vial for GC-MS or LC-MS/MS analysis.
Protocol B: Single-Drop Microextraction (SDME)
For laboratories seeking to minimize solvent consumption, SDME offers a highly efficient alternative for chloroacetanilide herbicides[5].
Step-by-Step Methodology:
Matrix Modification: Transfer 10 mL of the water sample into a 15 mL glass vial containing a PTFE-coated magnetic stir bar. Add 2.0 g of NaCl to induce the salting-out effect and spike with the surrogate standard.
System Setup: Seal the vial with a PTFE-lined silicone septum. Place the vial on a magnetic stirrer set precisely to 600 rpm.
Micro-Droplet Deployment: Pierce the septum with a 10 µL microsyringe containing 2 µL of Toluene. Carefully depress the plunger to suspend a 1.5 µL micro-droplet of Toluene directly into the stirred aqueous sample.
Equilibration: Allow the extraction to proceed for exactly 15 minutes. Causality: 15 minutes provides the optimal balance between thermodynamic equilibrium and the mechanical stability of the suspended droplet.
Retraction & Analysis: Carefully retract the 1.5 µL droplet back into the syringe needle. Withdraw the syringe and inject the contents directly into a GC-MS inlet.
Data Presentation: Method Comparison
To assist laboratory directors in selecting the appropriate methodology, the quantitative performance metrics of both protocols are summarized below.
Table 2: Comparative Metrics of LLE vs. SDME for Diethatyl
Metric
Protocol A: Traditional LLE
Protocol B: SDME
Sample Volume Required
500 - 1000 mL
10 mL
Organic Solvent Consumed
150 mL (Dichloromethane)
1.5 µL (Toluene)
Total Preparation Time
~90 minutes
~20 minutes
Average Recovery (%)
85% - 98%
75% - 88%
Enrichment Factor
500x
~300x
Primary Advantage
Maximum sensitivity; exhaustive extraction.
Green chemistry; high-throughput capability.
Workflow Visualization
The following diagram maps the critical path of the traditional LLE workflow, highlighting the phase separation dynamics.
Fig 1. Schematic of the Liquid-Liquid Extraction (LLE) workflow for Diethatyl in water.
References
1.[1] Title: Diethatyl-ethyl (Ref: BAY NNT 6867)
Source: Pesticide Properties DataBase (PPDB), Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
URL: [Link]
3.[5] Title: Determination of the chloroacetanilide herbicides in waters using single-drop microextraction and gas chromatography
Source: Microchemical Journal, Volume 83, Issue 2, Pages 105-110 (2006).
URL: [Link]
4.[2] Title: Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water
Source: U.S. Environmental Protection Agency (EPA) / United Chemical Technologies.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Diethatyl-Ethyl Stock Solutions for High-Throughput Dose-Response Assays
Introduction & Mechanistic Overview
Diethatyl-ethyl is an obsolete chloroacetanilide (α-chloroacetamide) herbicide historically utilized for pre-emergence weed control[1]. In modern toxicological, environmental, and agricultural research, it serves as a critical reference compound for studying the inhibition of lipid biosynthesis. Mechanistically, chloroacetamides act as Group 15 (HRAC Class K3) herbicides by irreversibly binding to and inhibiting the very-long-chain fatty acid (VLCFA) elongase complex in the endoplasmic reticulum[2].
Specifically, diethatyl-ethyl targets the condensing enzyme (VLCFA synthase), preventing the elongation of fatty acids beyond 18 carbon atoms[3]. Because the inhibition of VLCFA synthase is highly dose-dependent and irreversible after a critical pre-incubation period, the accuracy of in vitro and in vivo dose-response assays relies entirely on the structural integrity, solubility, and precise concentration of the applied herbicide stock[2].
Required for precise molarity calculations in IC50 assays[4].
Physical State
Liquid (Specific Gravity: 1.15 g/cm³)
Dictates gravimetric rather than volumetric transfer for neat standards[4].
Solubility
High in Acetonitrile, Acetone; Low in Water
Mandates organic solvents for primary stocks to prevent precipitation[5].
Causality in Experimental Design:
Solvent Selection: Diethatyl-ethyl is highly lipophilic. Introducing the neat liquid directly into aqueous buffers will cause immediate micelle formation or precipitation. Primary stocks must be prepared in high-purity, LC-MS grade organic solvents such as acetonitrile or acetone[5]. Aqueous dilution should only occur at the final assay stage, ensuring the final organic solvent concentration (e.g., <0.5% v/v) does not induce baseline toxicity in biological assays.
Surface Adsorption & Storage: Lipophilic chloroacetanilides are prone to adsorption on untreated polystyrene surfaces. All primary and intermediate stocks must be prepared and stored in amber borosilicate glass vials to prevent both adsorptive loss and photodegradation[5].
Matrix Matching: For downstream analytical validation via LC-MS/MS or GC-MS, biological matrices (like plant extracts) can cause severe signal enhancement or suppression. Matrix-matched standard curves are strictly required to maintain assay trustworthiness and correct for ionization anomalies[5].
Step-by-Step Protocol: Stock Solution Preparation
Materials Required:
Neat Diethatyl-ethyl standard (purity ≥ 98%)
Analytical balance (readability to 0.01 mg)
LC-MS grade Acetonitrile
20 mL and 2 mL amber borosilicate glass vials with PTFE-lined caps
Positive displacement pipettes
Phase 1: Preparation of 1000 µg/mL Primary Stock
Vial Preparation: Wipe the exterior of a pre-weighed 20 mL amber glass vial clean and dry. Tare the analytical balance with the empty vial and its PTFE-lined cap[4].
Gravimetric Transfer: Using a positive displacement pipette (ideal for viscous or dense liquids), carefully transfer approximately 10 mg of neat diethatyl-ethyl liquid into the bottom of the vial.
Exact Weight Determination: Weigh the vial containing the standard. Record the exact mass to the nearest 0.01 mg (e.g., 10.15 mg)[4].
Solvent Addition: Calculate the exact volume of acetonitrile required to achieve a 1000 µg/mL concentration (
Volume=Mass/1000
). For a 10.15 mg transfer, add exactly 10.15 mL of acetonitrile.
Homogenization: Cap the vial tightly. Vortex vigorously for 60 seconds to ensure complete dissolution. Store immediately at -20°C. Note: At this concentration and temperature, the stock is stable for up to 6 months[5].
Phase 2: Preparation of Intermediate and Working Solutions
Intermediate Stock (10 µg/mL): Allow the primary stock to equilibrate to room temperature to prevent condensation from altering the concentration. Transfer 100 µL of the 1000 µg/mL stock into a new amber vial containing 9.9 mL of acetonitrile. Vortex to mix[5].
Serial Dilution for Dose-Response: Prepare working solutions spanning the expected IC50 range (typically 0.1 to 1000 ng/mL for VLCFA elongase assays).
For LC-MS/MS validation: Dilute the working solutions 1:1 with a pesticide-free matrix extract to create matrix-matched standards[5].
For Bioassays: Dilute the working solutions directly into the assay buffer or culture media immediately prior to the experiment.
Dose-Response Assay Workflow
Once the working solutions are validated, they are applied to either in vitro or in vivo models to generate dose-response curves:
In Vitro VLCFA Synthase Assay: Microsomes isolated from leek (Allium porrum) or transgenic yeast expressing Arabidopsis FAE1 are incubated with the diethatyl-ethyl working solutions, labeled malonyl-CoA, and acyl-CoA primer substrates[2]. Inhibition is quantified by measuring the reduction in elongated fatty acid products (C20, C22) via radio-HPLC or LC-MS/MS[3].
In Vivo Seedling Assay: Seeds are germinated in media spiked with the dose-response series. Phenotypic markers of VLCFA inhibition—such as stunted growth, failure of coleoptile emergence, and disrupted epicuticular wax formation—are measured to calculate the EC50[3].
Process Visualization
Workflow for the preparation of Diethatyl-ethyl stock solutions and downstream dose-response assays.
Title : Diethatyl-ethyl - Chemical Details - Pesticide Info
Source : pesticideinfo.org
URL : 1
Title : Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels
Source : mdpi.com
URL : 5
Title : The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides
Source : researchgate.net
URL : 2
Title : Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides
Source : pnas.org
URL : 3
Standard operating procedure for Diethatyl application in greenhouse trials
Application Notes & Protocols for Diethatyl-Ethyl in Greenhouse Research A Senior Application Scientist's Guide to Standard Operating Procedures Disclaimer: Diethatyl-ethyl is an obsolete herbicide and is not approved fo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols for Diethatyl-Ethyl in Greenhouse Research
A Senior Application Scientist's Guide to Standard Operating Procedures
Disclaimer: Diethatyl-ethyl is an obsolete herbicide and is not approved for agricultural or commercial use in many jurisdictions, including the European Union and Great Britain.[1] This document is intended for research and development professionals in controlled laboratory and greenhouse environments only. Users must comply with all institutional, local, and national regulations regarding the procurement, handling, application, and disposal of this chemical.
Section 1: Scientific Background and Mechanism of Action
Diethatyl, and its common ester form diethatyl-ethyl, belongs to the chloroacetanilide class of herbicides.[2] It is a selective, pre-emergence herbicide, meaning it is applied to the soil before target weeds germinate, and it controls specific plant types, primarily annual grasses and some broadleaf weeds.[1][3]
The primary mode of action for diethatyl-ethyl is the inhibition of long-chain fatty acid synthesis.[1] It is absorbed by the emerging shoots and roots of germinating seeds.[3] By disrupting the production of essential lipids, the herbicide interferes with cell division and the formation of cellular membranes, which ultimately halts seedling development and leads to mortality.[3] This mechanism is specific to plant processes, contributing to its relatively low acute mammalian toxicity.[1]
Caption: Mechanism of action for Diethatyl-Ethyl herbicide.
Section 2: Physicochemical & Regulatory Profile
Understanding the fundamental properties of a compound is critical for its effective and safe use in a research setting.
Section 3: Environmental Health & Safety (EHS) Protocol
All handling of diethatyl-ethyl must be performed in accordance with institutional EHS guidelines and the general principles of laboratory safety. A comprehensive risk assessment should be conducted before any work begins.
Hazard Category
Minimum PPE & Handling Requirements
Rationale
Chemical Handling
Primary Engineering Control: All weighing of powder and preparation of stock solutions must occur within a certified chemical fume hood.[6] Gloves: Nitrile or other chemically resistant gloves.[7] Eye Protection: Safety glasses with side shields or chemical splash goggles.[7] Lab Coat: Standard laboratory coat.
Diethatyl-ethyl is an eye irritant.[1] A fume hood minimizes inhalation risk of fine particulates. Standard PPE protects against incidental skin and eye contact.
Application
PPE: As above. Full-coverage clothing (long sleeves and pants) and closed-toe shoes are mandatory.[7] Ventilation: Ensure the greenhouse is well-ventilated during and after application. Adhere to all re-entry interval (REI) requirements as specified by your institution's EHS department.
Minimizes dermal and inhalation exposure during spray application. Proper ventilation and REI protect all personnel from aerosolized compounds.
Spill & Waste
Spill Kit: Have a chemical spill kit readily available. Disposal: All contaminated materials (e.g., pipette tips, gloves, containers) and excess herbicide solution must be disposed of as hazardous chemical waste according to institutional and local regulations.[6][8] Do not pour down the drain.
Ensures rapid and safe cleanup of spills. Prevents environmental contamination through improper disposal.
Section 4: Greenhouse Trial Design
The validity of trial data is entirely dependent on a robust experimental design. The goal is to isolate the effect of the herbicide treatment from all other variables.
Key Principles:
Randomization: Treatments must be assigned to experimental units (pots or flats) randomly to prevent systematic bias.[9]
Replication: Each treatment level (including the control) should be applied to multiple experimental units (typically a minimum of four replicates).[9][10]
Control Groups: Always include an untreated control (no herbicide) and a vehicle control (sprayed only with the solvent/surfactant mixture) to differentiate herbicide effects from application effects.[9]
Blocking: If there are known environmental gradients in the greenhouse (e.g., temperature, light), arrange replicates in blocks to account for this variability. A Randomized Complete Block Design (RCBD) is a common and effective approach.[9][11]
Parameter
Recommended Setting
Rationale
Temperature
20-25°C Day / 15-20°C Night
Provides standard growing conditions for many plant species and is within a typical range for herbicide efficacy studies.[9]
Relative Humidity
50-75%
Avoids extremes that can stress plants or affect herbicide uptake.[9]
Photoperiod
12-16 hours
Ensures sufficient light for active plant growth. Natural lighting should be supplemented if necessary.[9]
Growing Media
Consistent across all units
Use a standardized soil or soilless mix. High organic matter or clay content can bind the herbicide, reducing its availability and efficacy.[5][12]
Watering
As needed, uniform application
Water pots from the bottom or with a gentle overhead spray to avoid displacing the herbicide from the soil surface.[9][13]
Section 5: Standard Operating Procedure for Application
This protocol outlines the preparation and application of diethatyl-ethyl using a calibrated research track sprayer, which provides the most uniform and reproducible application for greenhouse trials.[9][14]
Caption: Workflow for Diethatyl-Ethyl application in a greenhouse trial.
5.1 Materials & Equipment
Diethatyl-ethyl (analytical standard)
Solvent (e.g., acetone or methanol, based on solubility tests)
Distilled water
Surfactant (e.g., non-ionic surfactant at 0.25% v/v, if required)[12]
Analytical balance
Volumetric flasks and pipettes
Beakers
Magnetic stirrer and stir bars
Research track sprayer with appropriate nozzle (e.g., flat-fan)[9]
Appropriate PPE (see Section 3)
5.2 Stock Solution Preparation
Work in a Fume Hood.
Accurately weigh the desired amount of diethatyl-ethyl powder.
Place the powder in a volumetric flask.
Add a small amount of the chosen solvent to dissolve the powder completely.
Once dissolved, bring the solution to the final volume with distilled water. This creates a high-concentration stock solution (e.g., 10,000 ppm or mg/L).
Store the stock solution in a properly labeled, sealed container at 4°C for short-term storage or -20°C for long-term storage, protected from light.[3]
5.3 Application Rate Calculation
Application rates in research are often expressed in grams of active ingredient per hectare (g a.i./ha) or pounds per acre (lbs/acre). You must convert this field rate to a per-pot or per-flat rate for the greenhouse.
Example Calculation:
Target Rate: 1000 g a.i. / ha
1 Hectare (ha): 100,000,000 cm²
Spray Volume: 200 L/ha (a common research volume)[14]
Pot Surface Area: A 10 cm diameter pot has a surface area of π * (5 cm)² ≈ 78.5 cm²
Concentration in Spray Tank (g/L):
(1000 g a.i. / ha) / (200 L / ha) = 5 g a.i. / L or 5000 mg/L (ppm)
Volume to Apply per Pot (mL):
(200 L / 100,000,000 cm²) * 78.5 cm² = 0.000157 L = 0.157 mL
This calculation is complex and prone to error. A more practical method is to determine the sprayer's output for the area of the pots being sprayed.
Simplified Method:
Arrange a set of pots on the track sprayer belt.
Calculate the total surface area covered by these pots.
Use the sprayer's calibrated output (e.g., in L/m²) to determine the volume of spray solution needed.
Prepare a spray solution at the desired concentration (e.g., 5 g/L from the example above) to deliver the target rate.
5.4 Spray Application Protocol
Calibrate the track sprayer with water to ensure the correct nozzle height, pressure (e.g., 275 kPa), and belt speed to deliver the desired spray volume uniformly.[9]
Prepare the final spray solution for each treatment by diluting the stock solution in a beaker with distilled water and any required adjuvants like surfactants. Prepare enough volume for the application and to prime the sprayer.
Prime the sprayer with a small amount of the test solution to ensure the lines are filled.
Place the replicated pots/flats for a single treatment on the sprayer track.
Initiate the spray application.
Between different herbicide treatments, thoroughly decontaminate the sprayer by triple rinsing with water (or an appropriate cleaning solution) to prevent cross-contamination.[6]
5.5 Post-Application Procedures
Allow the spray to dry on the soil surface before moving the pots to prevent disturbing the herbicide barrier.
Return the experimental units to their randomized locations in the greenhouse.
Observe all safety protocols, including the Restricted Entry Interval (REI), as determined by your institution.
Section 6: Data Collection & Evaluation
Efficacy should be assessed at predefined time points after treatment (e.g., 7, 14, and 21 days).
Visual Injury Ratings: Score plants on a scale of 0% (no effect) to 100% (complete mortality) compared to the control plants.
Biomass Reduction: At the final time point, harvest the above-ground plant material (shoots). Place the material in labeled paper bags, dry in an oven (e.g., at 80°C for 72 hours), and record the final dry weight.[9] Herbicide efficacy is then calculated as the percent reduction in biomass compared to the control group.
Section 7: References
Agriculture and Environment Research Unit (AERU). (2025). Diethatyl-ethyl (Ref: BAY NNT 6867). University of Hertfordshire. Retrieved from [Link]
American Society for Horticultural Science. (2024). Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. Retrieved from [Link]
Bio-protocol. (n.d.). Greenhouse Experiment Design. Retrieved from [Link]
OHP, Inc. (n.d.). Greenhouse. Retrieved from [Link]
University of Maryland. (2012). Standard Operating Procedures for the Application of Pesticides in Agricultural Research. Retrieved from [Link]
University of New Mexico. (2023). Standard Operating Procedure for Greenhouse Operation. Environmental Health & Safety. Retrieved from [Link]
ChemicalScan. (n.d.). Diethyl ether — Safety Data, Hazards & EU Status. Retrieved from [Link]
Greenbook. (n.d.). GREENHOUSE FOLIAR 20-20-20. Retrieved from [Link]
Weed Science Society of America. (2017). 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. Retrieved from [Link]
Alabama Agricultural Experiment Station. (n.d.). Greenhouse Standard Operating Procedures. Auburn University. Retrieved from [Link]
Creech, C. F. (n.d.). HERBICIDE APPLICATION TECHNOLOGY IMPACTS ON HERBICIDE SPRAY CHARACTERISTICS AND PERFORMANCE. Mississippi Soybean Promotion Board. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diethatyl-ethyl. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diethyl Phthalate. PubChem Compound Database. Retrieved from [Link]
Gan, J., Liu, W., Papiernik, S. K., & Yates, S. R. (2000). Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays. USDA ARS. Retrieved from [Link]
Purdue University College of Agriculture. (n.d.). Plant Growth Regulators for Greenhouse Production Pocket Reference. Retrieved from [Link]
ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the.... Retrieved from [Link]
Ross, M. (2019). SOP Log Sheet. Retrieved from [Link]
FYI. (n.d.). Application of Herbicides SOP.pdf. Retrieved from [Link]
Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Diethyl ether - Substance Information. Retrieved from [Link]
Fisher Scientific. (2009). SAFETY DATA SHEET - Diethyl ether. Retrieved from [Link]
Agriculture and Environment Research Unit (AERU). (2025). Dietholate. University of Hertfordshire. Retrieved from [Link]
PENTA. (2025). Diethyl ether Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (2011). "Equivalent outdoor" per-acre application rates for ancymidol used on container- grown greenhouse transplants. Regulations.gov. Retrieved from [Link]
Reddit. (2021). Pesticide fogging. r/greenhouse. Retrieved from [Link]
Application Note: Determination of Diethatyl-Ethyl Adsorption Coefficients (Kd) and Catalytic Hydrolysis in Clay Soils
Target Audience: Environmental Chemists, Agrochemical Researchers, and Regulatory Scientists. Introduction and Mechanistic Rationale Understanding the environmental fate of chloroacetanilide herbicides, such as diethatyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Environmental Chemists, Agrochemical Researchers, and Regulatory Scientists.
Introduction and Mechanistic Rationale
Understanding the environmental fate of chloroacetanilide herbicides, such as diethatyl-ethyl[N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester], is critical for assessing groundwater vulnerability and soil persistence. The partitioning of these compounds between the aqueous phase and soil particulates is quantified using the adsorption distribution coefficient (
Kd
) and the organic carbon-normalized coefficient (
Koc
).
While organic matter dominates sorption in organic-rich soils, mineral surfaces—particularly high-surface-area clay minerals like montmorillonite—dictate the environmental fate of diethatyl-ethyl in organic-poor or dry soils[1].
The Dual Role of Clay: Sorbent and Catalyst
Designing an accurate batch equilibrium study for diethatyl-ethyl requires accounting for a unique mechanistic phenomenon: surface-catalyzed hydrolysis .
Research demonstrates that sorption of diethatyl-ethyl onto homoionic montmorillonite clays occurs via bonding at the carboxyl and amide carbonyl groups[2][3]. This specific orientation induces nucleophilic substitution at the carboxyl carbon (cleaving the ester bond) and the amide carbon. Consequently, the clay surface acts not just as a passive sorbent, but as an active catalyst for degradation[1][3].
If a protocol only measures the disappearance of the parent compound from the aqueous phase without conducting a rigorous mass balance (extracting the soil pellet), the surface-catalyzed degradation will be falsely calculated as irreversible adsorption, artificially inflating the
Kd
value.
Regulatory Framework & Experimental Design
The gold standard for determining soil adsorption is the OECD Test Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method [4][5]. The method utilizes a tiered approach to systematically determine the optimal soil-to-solution ratio, the time to equilibrium, and the Freundlich adsorption isotherms[6].
Causality in Experimental Choices:
Background Electrolyte (0.01 M
CaCl2
): Used instead of deionized water to simulate the natural ionic strength of soil pore water. Critically, the divalent calcium ions compress the electrical double layer of clay particles, inducing flocculation and preventing colloidal suspensions that would otherwise confound phase separation during centrifugation[7].
Co-solvent Minimization: Stock solutions are prepared in methanol or acetonitrile, but the final co-solvent concentration in the test system must not exceed 0.1% (v/v) to prevent artificial enhancement of the herbicide's aqueous solubility[1].
Sterilization: Because diethatyl-ethyl is subject to both biotic and abiotic degradation, soils must be sterilized (e.g., via gamma irradiation or sodium azide) to isolate abiotic sorption and clay-catalyzed hydrolysis from microbial metabolism.
Quantitative Data Summary: Homoionic Clay Interactions
The saturating cation on the clay exchange complex heavily influences both the sorption affinity and the subsequent hydrolysis rate of diethatyl-ethyl. Monovalent cations allow for closer interaction between the herbicide and the clay surface compared to heavily hydrated divalent cations.
Table 1: Influence of Saturating Cations on Diethatyl-Ethyl Sorption and Hydrolysis in Montmorillonite
Clay Sorbent
Saturating Cation
Relative Sorption Affinity (
Kf
)
Catalytic Hydrolysis Rate
Primary Interaction Mechanism
Na
+
-Montmorillonite
Na
+
High
Fast
Carboxyl & Amide Carbonyl bonding
K
+
-Montmorillonite
K
+
High
Fast
Carboxyl & Amide Carbonyl bonding
Mg
2+
-Montmorillonite
Mg
2+
Low
Slow
Steric hindrance via hydration shell
Ca
2+
-Montmorillonite
Ca
2+
Low
Slow
Steric hindrance via hydration shell
Note: Data synthesized from Liu et al., 2000[1][2]. The Freundlich sorption coefficient (
Kf
) and hydrolysis rates follow the order of Na
+
≈ K
+
> Mg
2+
≈ Ca
2+
.
Experimental Workflow Visualization
Workflow for OECD 106 batch equilibrium determination of adsorption coefficients.
Step-by-Step Protocol: Batch Equilibrium Method
Materials and Reagents
Test Substance: Diethatyl-ethyl analytical standard (>99% purity).
Background Solution: 0.01 M
CaCl2
in ultra-pure water.
Sorbents: Characterized clay soils (e.g., montmorillonite, kaolinite) sieved to ≤2 mm.
Vessels: Teflon-lined or silanized glass centrifuge tubes (to prevent test substance binding to the apparatus)[7].
System Validation (Self-Validating Controls)
To ensure the integrity of the data, every experimental tier must include:
Soil Blanks: Soil + 0.01 M
CaCl2
(No herbicide). Purpose: Identifies matrix interferences during LC-MS/MS analysis.
Control Samples: Herbicide + 0.01 M
CaCl2
(No soil). Purpose: Quantifies abiotic degradation in the aqueous phase and measures unintended adsorption to the glass vessel.
Tier 1: Preliminary Study (Soil/Solution Ratio)
Objective: Determine the ratio where >20% and <80% of the test substance is adsorbed.
Prepare three soil-to-solution ratios (e.g., 1:5, 1:25, and 1:100) using 2 g, 0.4 g, and 0.1 g of soil in 10 mL of 0.01 M
CaCl2
.
Spike with diethatyl-ethyl to achieve a nominal concentration of 1 µg/mL.
Agitate samples end-over-end at 20°C in the dark for 48 hours.
Centrifuge at 3000 × g for 15 minutes.
Quantify the supernatant via LC-MS/MS. Select the ratio that yields ~50% adsorption for subsequent tiers[4][6].
Tier 2: Adsorption Kinetics
Objective: Determine the time required to reach sorption equilibrium.
Using the optimal ratio from Tier 1, prepare multiple identical replicates.
Spike with diethatyl-ethyl (1 µg/mL).
Sacrifice replicates at specific time intervals (e.g., 2, 4, 6, 8, 24, and 48 hours).
Centrifuge and analyze the supernatant.
Critical Step for Diethatyl-Ethyl: Extract the soil pellet using a strong solvent (e.g., 80:20 Methanol:Water) and analyze for both the parent compound and its dechlorinated hydrolysis degradates[1].
Plot aqueous concentration vs. time. Equilibrium is reached when the concentration plateaus (typically 24 hours).
Tier 3: Adsorption Isotherms
Objective: Calculate the Freundlich adsorption coefficient (
Kf
) and
Kd
.
Prepare 5 different concentrations of diethatyl-ethyl spanning two orders of magnitude (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL) in 0.01 M
CaCl2
.
Add to the soil at the optimal ratio determined in Tier 1.
Agitate for the equilibrium time determined in Tier 2.
Centrifuge and quantify the aqueous phase (
Ceq
).
Calculate the amount adsorbed to the soil (
Cs
) by difference (if mass balance from Tier 2 proved >95% recovery and no hydrolysis) or by direct extraction (mandatory if clay-catalyzed hydrolysis is observed)[3].
Fit the data to the Freundlich equation:
Cs=Kf⋅Ceq1/n
Where
Kf
is the Freundlich affinity coefficient and
1/n
indicates the linearity of adsorption.
Analytical Quantification (LC-MS/MS)
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the specific MRM transitions for diethatyl-ethyl and its primary hydrolysis products to ensure degradation is not conflated with adsorption[1][4].
References
ibacon GmbH. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. Retrieved from: [Link][4]
OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. Retrieved from: [Link][5]
ECETOC. APPENDIX C: MEASUREMENT OF SORPTION (Kd). Retrieved from:[Link][7]
Umweltbundesamt. Determination of log Koc according to OECD 106 for Four Substances to Support Regulatory Measures. Retrieved from: [Link][6]
Liu, W., Gan, J., Papiernik, S. K., & Yates, S. R. (2000). Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays. USDA ARS. Retrieved from: [Link][1]
Liu, W., Gan, J., Papiernik, S. K., & Yates, S. R. (2000). Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays. ACS Publications, J. Agric. Food Chem. 48(5):1935-40. Retrieved from:[Link][2]
Liu, W., et al. (2000). Sorption and catalytic hydrolysis of diethatyl-ethyl on homoionic clays. PubMed. Retrieved from:[Link][3]
Improving recovery rates of Diethatyl from high-organic-matter soil
Welcome to the Analytical Troubleshooting Center. Extracting lipophilic herbicides like Diethatyl (Diethatyl-ethyl) from high-organic-matter (OM) soils—such as peat, muck, or heavily amended agricultural soils—presents s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting Center. Extracting lipophilic herbicides like Diethatyl (Diethatyl-ethyl) from high-organic-matter (OM) soils—such as peat, muck, or heavily amended agricultural soils—presents severe matrix challenges. As application scientists, we frequently observe that standard extraction protocols fail in these environments, leading to signal suppression, irreversible analyte binding, and chemical degradation.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to optimize Diethatyl recovery.
Diagnostic Workflow
Diagnostic decision tree for troubleshooting Diethatyl recovery in complex soil matrices.
Q1: Why does Diethatyl-ethyl exhibit unusually low recovery (<50%) in peat or muck soils compared to sandy loams?A1: The low recovery is driven by two competing mechanisms: hydrophobic partitioning and surface-catalyzed degradation. Diethatyl-ethyl is a lipophilic chloroacetanilide derivative. In soils with >5% OM, it strongly partitions into the hydrophobic domains of humic and fulvic acids[1]. Furthermore, if the soil contains a high fraction of homoionic clays (like montmorillonite), Diethatyl-ethyl can undergo rapid catalytic hydrolysis. Nucleophilic substitution occurs at the carboxyl and amide carbons, cleaving the ester bond and forming dechlorinated degradation products[2]. If your extraction method does not disrupt the humic-analyte interaction or stabilize the pH, the analyte is either left behind in the soil pellet or degraded before analysis.
Q2: How does soil hydration improve the extraction efficiency of lipophilic pesticides?A2: High-OM soils are often air-dried prior to processing, which collapses the humic acid structures, trapping the analyte in micropores. Non-polar or moderately polar solvents like pure acetonitrile (ACN) cannot penetrate these collapsed matrices. Pre-hydrating the soil (e.g., adding water to achieve ≥70% moisture content) swells the organic matrix, expanding the pores and allowing the extraction solvent to access and partition the bound Diethatyl[1].
Section 2: Methodological FAQs - Optimizing the Extraction System
Q3: Should I use the unbuffered, AOAC (acetate), or EN 15662 (citrate) QuEChERS method for Diethatyl?A3: You must use the EN 15662 (citrate buffer) method. Because Diethatyl-ethyl is highly susceptible to clay-catalyzed hydrolysis, maintaining a stable, mildly acidic environment is critical[2]. The citrate buffer (sodium citrate tribasic dihydrate and sodium citrate dibasic sesquihydrate) maintains a pH of ~5.0–5.5 during extraction. Unbuffered methods often result in recoveries below 70% due to degradation, while the acetate buffer (AOAC) can sometimes co-extract excessive amounts of interfering organic acids from high-OM soils[1].
Q4: My extracts are dark brown due to co-extracted humic acids. How do I clean this up without losing the analyte?A4: The dark coloration indicates a high concentration of co-extracted humic and fulvic acids, which will cause severe ion suppression in LC-MS/MS. You must optimize your dispersive Solid-Phase Extraction (d-SPE) cleanup. Use a combination of Primary Secondary Amine (PSA) and C18 sorbents. PSA acts as a weak anion exchanger to remove the organic acids (humic/fulvic), while C18 removes non-polar lipid interferences[3]. Avoid using Graphitized Carbon Black (GCB), as planar or aromatic moieties can irreversibly bind to it, drastically reducing your recovery[3].
Section 3: Quantitative Data - Method Comparison
To illustrate the causality of these optimizations, the following table summarizes internal validation data for Diethatyl-ethyl extraction from a 15% OM soil matrix.
Extraction Method
Hydration Step
Buffer System
d-SPE Cleanup Sorbent
Avg. Recovery (%)
RSD (%)
Standard QuEChERS
No (Dry Soil)
Unbuffered
PSA only
42.4
18.5
Modified QuEChERS
Yes (7 mL H₂O)
Unbuffered
PSA + C18
68.1
12.3
Optimized QuEChERS
Yes (7 mL H₂O)
Citrate (EN 15662)
PSA + C18
94.6
5.8
EPA Method 3540 (Soxhlet)
No
None
GPC
75.2
14.1
Section 4: Optimized Experimental Protocol
This self-validating protocol utilizes the EN 15662 framework, specifically adapted to mitigate the matrix effects of high-OM soils[4].
Step-by-Step Methodology: High-OM Soil Extraction for Diethatyl
Sample Preparation & Hydration:
Weigh 3.0 g of homogenized, air-dried high-OM soil into a 50 mL PTFE centrifuge tube.
Add 7.0 mL of HPLC-grade water. Vortex briefly and allow the sample to hydrate for exactly 30 minutes.
Self-Validation Check: The soil should appear uniformly saturated with no dry pockets. If dry pockets remain, the hydration volume must be proportionally increased.
Solvent Extraction:
Add 10.0 mL of Acetonitrile (ACN) to the hydrated soil.
Add an internal standard (e.g., Diethatyl-d5) to track matrix effects and extraction efficiency.
Shake mechanically at 1500 rpm for 5 minutes.
Buffering & Partitioning (EN 15662):
Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
Immediately shake vigorously for 2 minutes to prevent salt agglomeration and ensure rapid partitioning.
Centrifuge at 4000 × g for 10 minutes at 4°C.
Targeted d-SPE Cleanup:
Transfer 1.0 mL of the upper ACN layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
Vortex vigorously for 1 minute.
Centrifuge at 4000 × g for 5 minutes.
Analysis:
Filter the supernatant through a 0.2 μm PTFE syringe filter into an autosampler vial.
Analyze via LC-MS/MS using matrix-matched calibration to account for any residual ion suppression.
Optimized QuEChERS workflow for Diethatyl extraction from high-organic-matter soil.
References
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review
Source: nih.gov
URL:[Link]
QuEChERS approach for the determination of pesticide residues in soil
Source: sepscience.com
URL:[Link]
Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays
Source: usda.gov
URL:[Link]
Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls in Soil Samples
Source: mdpi.com
URL:[Link]
Diethatyl-Ethyl HPLC Analysis: Peak Tailing Troubleshooting Center
Welcome to the Advanced Chromatography Support Center. This technical guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting High-Performanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This technical guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the chloroacetanilide herbicide, Diethatyl-ethyl.
Rather than providing a generic list of fixes, this guide focuses on the causality behind chromatographic behavior, empowering you to diagnose and resolve peak asymmetry through a mechanistic understanding of the analyte, the stationary phase, and the sample matrix.
Mechanistic Overview: The Chemistry of Diethatyl-Ethyl Tailing
Diethatyl-ethyl (
N
-(chloroacetyl)-
N
-(2,6-diethylphenyl)glycine ethyl ester) is a moderately polar molecule containing both an amide and an ester functional group. While it is not strongly basic, its carbonyl oxygen atoms act as potent hydrogen bond acceptors.
Peak tailing—quantified by a USP Tailing Factor (
T
) greater than 1.5—occurs when these functional groups engage in secondary interactions with the stationary phase. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic partitioning into the C18 alkyl chains. However, residual silanol groups (
−SiOH
) on the silica support can become ionized (
−SiO−
) at a pH above 4.5. When Diethatyl-ethyl interacts with these active sites via hydrogen bonding or dipole-dipole interactions, the analyte molecules experience a slower desorption rate, resulting in the characteristic asymmetrical backward stretch of a tailing peak[1].
Furthermore, because Diethatyl-ethyl is frequently analyzed in complex agricultural matrices (e.g., soil, crops), the accumulation of lipids, proteins, or polysaccharides at the column inlet can create a secondary, highly adsorptive stationary phase, disrupting flow distribution and causing severe peak distortion.
Diagnostic Decision Tree
Before altering your method, you must determine whether the tailing is a chemical issue specific to Diethatyl-ethyl, or a physical issue affecting the entire chromatographic system.
Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.
Troubleshooting FAQs
Q1: Only my Diethatyl-ethyl peak is tailing, but my internal standards and early eluting peaks are perfectly symmetrical. What is the root cause?A1: If only specific analytes tail, the root cause is almost certainly chemical. Diethatyl-ethyl is interacting with active residual silanols on your column. To fix this, you must suppress the ionization of the silanols. Adjust your mobile phase pH to 3.0 using phosphoric acid[2]. At this pH, the silanols are fully protonated and neutralized, effectively shutting down the secondary ion-dipole interactions.
Q2: All peaks in my chromatogram, including Diethatyl-ethyl, suddenly started tailing after 50 injections of crop extracts. How do I fix this?A2: This is a physical system issue caused by matrix fouling. When all peaks tail simultaneously, it indicates a disruption in the flow path at the head of the column, such as a blocked inlet frit or the accumulation of strongly adsorbed matrix components[3].
Immediate Fix: Replace your guard column or in-line filter. If the issue persists, backflush the analytical column (if permitted by the manufacturer) to dislodge particulates.
Long-Term Prevention: Improve your sample cleanup. Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction utilizing dispersive solid-phase extraction (dSPE) to remove lipids and proteins before injection[4].
Q3: I am using a brand new C18 column, but I am still seeing a USP Tailing Factor of 1.8. Could my fittings be the problem?A3: Yes. If you are using PEEK finger-tight fittings, slippage can occur under high pressure, creating a microscopic void (dead volume) between the tubing and the column inlet. This dead volume acts as a mixing chamber, causing the analyte band to broaden and tail before it even enters the stationary phase. Re-seat all capillary connections, ensuring the tubing is pushed firmly against the bottom of the column port while tightening the nut.
Quantitative Data: Impact of Chromatographic Conditions
The following table summarizes the causal impact of various chromatographic parameters on the peak shape and resolution of Diethatyl-ethyl.
Parameter
Condition
USP Tailing Factor (
T
)
Resolution (
Rs
)
Mechanistic Cause
Mobile Phase pH
pH 7.0 (Unbuffered)
2.15
1.2
Ionized silanols (
−SiO−
) strongly interact with the analyte's amide dipole.
To ensure absolute trustworthiness in your results, do not simply run samples blindly. Use the following self-validating protocol, which incorporates a System Suitability Test (SST) as a mandatory quality gate.
Step 1: Mobile Phase Preparation & pH Control
Prepare a mobile phase consisting of Acetonitrile and HPLC-grade Water in an 80:20 (v/v) ratio[2].
Add HPLC-grade phosphoric acid dropwise until the apparent pH reaches 3.0.
Causality: The silica support has a pKa of ~4.5. A pH of 3.0 ensures >95% of silanols are protonated, neutralizing the stationary phase and preventing hydrogen bonding with Diethatyl-ethyl's amide group.
Filter the mobile phase through a 0.2 μm PTFE membrane and degas via ultrasonication to prevent pump cavitation and baseline drift.
Step 2: Sample Preparation (QuEChERS)
Weigh 5.0 g of homogenized sample matrix into a 50 mL centrifuge tube.
Add 10 mL of Acetonitrile and shake vigorously for 1 minute to denature proteins and extract the analyte[4].
Add QuEChERS extraction salts (e.g., 4 g
MgSO4
, 1 g
NaCl
) to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.
Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing
MgSO4
and Primary Secondary Amine (PSA) sorbent. Vortex and centrifuge.
Causality: PSA removes organic acids and sugars that would otherwise precipitate at the column head and cause physical frit blockage over time.
Step 3: Column Conditioning
Install a highly end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size) equipped with a matching guard column[2].
Set the column oven to 30°C to ensure reproducible mass transfer kinetics.
Purge the system with 10 column volumes of the mobile phase at 1.0 mL/min until the UV baseline (at 230 nm) is perfectly stable.
Step 4: System Suitability Testing (The Validation Gate)
Before injecting any unknown samples, the system must prove it is capable of symmetrical elution.
Inject 10 μL of a 10 μg/mL Diethatyl-ethyl analytical standard.
Calculate the USP Tailing Factor (
T
) using the formula:
T=W0.05/2f
(where
W0.05
is the peak width at 5% height, and
f
is the front half-width at 5% height).
Validation Gate:
If T≤1.2 : The system is validated. Proceed with the sample batch.
If T>1.2 : Abort the sequence. The system has failed validation. Return to the Diagnostic Decision Tree (Section 2) to identify the unmitigated physical or chemical variable.
References
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables
alwsci.com[Link]
HPLC Troubleshooting: Solutions for Common Problems
phenomenex.com[Link]
Troubleshooting Peak Shape Problems in HPLC
waters.com[Link]
Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays
usda.gov[Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes
chromatographyonline.com[Link]
Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms)
nih.gov[Link]
Technical Support Center: Overcoming Low Sensitivity in Diethatyl-ethyl Residue Detection
Welcome to the technical support center for Diethatyl-ethyl residue analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low sensitivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Diethatyl-ethyl residue analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low sensitivity in their analytical methods. Here, we will explore the root causes of these issues and provide practical, field-tested solutions to enhance your detection capabilities.
Introduction to Diethatyl-ethyl Analysis
Diethatyl-ethyl is a selective chloroacetanilide herbicide used to control grasses and broadleaf weeds. Its detection at trace levels is crucial for environmental monitoring and food safety. However, achieving low detection limits can be challenging due to its chemical properties and the complexity of sample matrices. This guide provides a structured approach to troubleshooting and optimizing your analytical workflow.
Troubleshooting Guide: Enhancing Sensitivity
This section addresses common issues that lead to low sensitivity in Diethatyl-ethyl detection and offers step-by-step solutions.
Question 1: My baseline is noisy, and the signal-to-noise ratio for my Diethatyl-ethyl peak is poor. What are the likely causes and how can I fix this?
Answer:
A high baseline noise level can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. The primary causes are often related to sample preparation, system contamination, or detector settings.
Causality and Solution:
Matrix Interferences: Complex sample matrices (e.g., soil, fatty foods) can introduce a host of co-extractive compounds that interfere with detection.
Solution: Implement a robust sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for a wide range of pesticides and matrices. For particularly challenging matrices, consider enhanced cleanup techniques like dispersive solid-phase extraction (dSPE) with graphitized carbon black (GCB) to remove pigments or C18 to remove fats.
System Contamination: Contamination can originate from solvents, glassware, or the analytical instrument itself (e.g., GC inlet, column bleed).
Solution:
Solvent Purity: Use high-purity, pesticide-residue grade solvents.
Glassware Cleaning: Ensure all glassware is meticulously cleaned to avoid cross-contamination.
Instrument Maintenance: Regularly maintain your GC-MS system, including cleaning the ion source, replacing the liner and septa, and conditioning the column.
Inadequate Detector Settings: Suboptimal detector parameters can lead to a decreased signal or increased noise.
Solution: Optimize your mass spectrometer's settings, including the ion source temperature and scan rate, to improve detection limits and reduce noise. For tandem mass spectrometry (MS/MS), carefully select precursor and product ions and optimize collision energies for maximum signal intensity.
Question 2: I am not achieving the required Limit of Detection (LOD) or Limit of Quantitation (LOQ). How can I enhance my method's sensitivity?
Answer:
Failing to meet required detection limits is a common challenge. This often necessitates a multi-faceted approach involving sample pre-concentration, injection technique optimization, and the use of more sensitive detection technologies.
Causality and Solution:
Insufficient Analyte Concentration: The concentration of Diethatyl-ethyl in the final extract may be too low for detection.
Solution: Incorporate a sample pre-concentration step. Solid-Phase Extraction (SPE) is a powerful technique for concentrating analytes from aqueous samples. The extract can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of solvent.
Inefficient Sample Introduction: The amount of analyte reaching the detector may be limited by the injection method.
Solution: Optimize your GC injection parameters. Consider using a large-volume injection (LVI) technique if your system is equipped for it. This allows for the introduction of a larger sample volume onto the column, thereby increasing the mass of analyte detected.
Detector Sensitivity: The inherent sensitivity of your detector may be the limiting factor.
Solution: If using a single quadrupole mass spectrometer, consider transitioning to a tandem mass spectrometer (MS/MS). GC-MS/MS offers significantly enhanced sensitivity and selectivity by reducing chemical noise from the matrix. Also, investigate the use of advanced ion sources, such as those with enhanced ionization efficiency, which can increase the number of ions produced and improve detection limits.
Question 3: My analyte recovery is low and inconsistent. What steps can I take to improve it?
Answer:
Poor and variable recovery indicates issues with the extraction and cleanup process. The choice of solvent and the efficiency of the cleanup sorbents are critical.
Causality and Solution:
Inefficient Extraction: The solvent may not be effectively extracting Diethatyl-ethyl from the sample matrix.
Solution: Diethatyl-ethyl is a chloroacetanilide. Acetonitrile and ethyl acetate are commonly used and effective extraction solvents for this class of herbicides. Ensure vigorous shaking or homogenization during extraction to maximize solvent-sample contact.
Analyte Loss During Cleanup: The sorbents used in dSPE may be adsorbing the analyte along with the interferences.
Solution: Carefully select your dSPE sorbents. While GCB is excellent for removing pigments, it can also adsorb planar pesticides. If you suspect analyte loss, try reducing the amount of GCB or using an alternative sorbent combination. Always validate your cleanup method with spiked samples to ensure acceptable recovery.
pH Effects: The pH of the sample during extraction can influence the recovery of certain pesticides.
Solution: Buffering the sample during extraction can stabilize pH-sensitive analytes. The QuEChERS method often incorporates buffering salts for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for Diethatyl-ethyl residue analysis?
Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) is the preferred technique for analyzing volatile and semi-volatile pesticides like Diethatyl-ethyl. GC-MS/MS provides the best sensitivity and selectivity, which is crucial for complex matrices.
Q2: Can I use Liquid Chromatography (LC) for Diethatyl-ethyl analysis?
While GC is generally preferred, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) can also be used, particularly for analyzing Diethatyl-ethyl along with its more polar metabolites.
Q3: What are the key parameters to optimize in a GC-MS/MS method for Diethatyl-ethyl?
Key parameters include:
GC Inlet Temperature and Injection Mode: To ensure efficient volatilization without thermal degradation.
GC Column and Temperature Program: To achieve good chromatographic separation from matrix components.
MS/MS Transitions (Precursor and Product Ions) and Collision Energies: To maximize signal intensity and specificity.
Q4: How do I deal with matrix effects in my analysis?
Matrix effects, where co-eluting matrix components suppress or enhance the analyte signal, can be mitigated by:
Effective Sample Cleanup: As discussed in the troubleshooting guide.
Use of Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects and variations in recovery.
Protocols and Data
Table 1: Comparison of Analytical Method Performance for Chloroacetanilide Herbicides
Parameter
GC-MS
GC-MS/MS
LC-MS/MS
Linearity (R²)
≥0.99
≥0.995
≥0.99
Limit of Quantitation (LOQ)
10-50 µg/kg
0.5-10 µg/kg
1-25 µg/kg
Recovery (%)
70-110%
80-120%
70-120%
Precision (RSD %)
≤20%
≤15%
≤20%
Data compiled from various validation studies for chloroacetanilide herbicides and represents typical performance.
Protocol 1: Generic QuEChERS Sample Preparation
This protocol provides a general workflow for the extraction of Diethatyl-ethyl from a solid matrix (e.g., soil, produce).
Step 1: Sample Extraction
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA, C18, or GCB).
Vortex for 30 seconds.
Centrifuge at >5000 rcf for 5 minutes.
The resulting supernatant is ready for GC-MS or LC-MS analysis.
Visual Diagrams
Workflow for Overcoming Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
QuEChERS Method Overview
Caption: Key steps of the QuEChERS method.
References
Ji, W., Sun, R., Duan, W., Wang, X., Wang, T., Mu, Y., & Guo, L. (n.d.). Selective solid phase extraction of chloroacetamide herbicides from environmental water samples by amphiphilic magnetic molecularly imprinted polymers. Scilit. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diethatyl-ethyl. PubChem. Retrieved from [Link]
Conquer Scientific. (2024, August 26). Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. Retrieved from [Link]
JEOL. (n.d.). Study on higher sensitivity for analysis of pesticide residues in foods by using GC-MS/MS (2). Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. Retrieved from [Link]
PubMed. (2007, March 25). Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
SCION Instruments. (2025, March 17). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
AERU. (2025, December 13). Diethatyl-ethyl (Ref: BAY NNT 6867). Retrieved from [Link]
Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation. Retrieved from [Link]
Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Retrieved from [Link]
Spectroscopy Online. (2020, November 16). Improving Sensitivity and Selectivity in Pesticide Analysis with GC–MS and GC–MS-MS. Retrieved from [Link]
Oxford Academic. (2024, July 1). Enhancing Sensitivity and Selectivity in Pesticide Detection: A Review of Cutting‐Edge Techniques. Environmental Toxicology and Chemistry. Retrieved from [Link]
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
(n.d.). III Analytical Methods. Retrieved from [Link]
ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Retrieved from [Link]
PMC. (n.d.). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Retrieved from [Link]
(2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diethyl ether. PubChem. Retrieved from [Link]
PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]
(2016, January 13). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. Retrieved from [Link]
PubMed. (2007, July 20).
Optimization
Troubleshooting derivatization steps for Diethatyl metabolite analysis
Welcome to the Technical Support Center for Pesticide Residue Analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors associated with the gas chromatography-mass...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pesticide Residue Analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors associated with the gas chromatography-mass spectrometry (GC-MS) analysis of diethatyl-ethyl and its metabolites.
Diethatyl-ethyl is a chloroacetanilide herbicide. In environmental matrices (soil and water), it undergoes rapid microbial biotransformation, yielding highly polar, non-volatile ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites[1]. Because these metabolites lack the volatility required for GC-MS, chemical derivatization is an absolute prerequisite to mask their polar functional groups (-COOH, -SO3H, -NH)[2]. While LC-MS/MS is frequently used for direct analysis of these degradates[3], GC-MS remains a highly authoritative confirmatory tool when paired with robust esterification or silylation protocols[4].
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative benchmarks.
Analytical Workflows & Mechanistic Pathways
Fig 1. Standardized workflow for the extraction and derivatization of Diethatyl metabolites.
Fig 2. Microbial biotransformation of Diethatyl-ethyl and subsequent silylation pathways.
Troubleshooting Guide & FAQs
Q1: I am seeing extremely low recovery of Diethatyl ESA and OA metabolites after silylation. What is causing this?Cause: Moisture contamination is the primary failure point in silylation. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to water[5]. Even trace atmospheric moisture will rapidly hydrolyze the reagent into hexamethyldisiloxane (HMDS) and trifluoroacetamide, outcompeting the target analytes and leaving them underivatized.
Solution: Ensure absolute dryness of the SPE eluate. Evaporate the sample under a gentle stream of ultra-high purity nitrogen at 40°C until completely dry. Use anhydrous pyridine or acetonitrile as your reaction solvent, and store derivatization reagents in a desiccator.
Q2: My chromatogram shows multiple peaks for the Diethatyl Oxanilic Acid (OA) metabolite. Why?Cause: Incomplete derivatization. The oxanilic acid metabolite possesses multiple active hydrogens (a carboxylic acid group and a sterically hindered secondary amine). If the reaction lacks sufficient thermodynamic drive or catalytic assistance, you will generate a mixture of mono-TMS and di-TMS derivatives, splitting your signal and ruining quantitation.
Solution: You must force the reaction to completion. Use BSTFA spiked with 1% to 10% Trimethylchlorosilane (TMCS). TMCS acts as a powerful catalyst by increasing the electrophilicity of the silicon atom, facilitating the silylation of the stubborn secondary amine. Increase the incubation temperature to 70°C for 30–45 minutes.
Q3: I am using Pentafluorobenzyl Bromide (PFBBr) for esterification, but the baseline noise in GC-MS is unacceptably high. How can I improve the Signal-to-Noise (S/N) ratio?Cause: PFBBr adds a highly electronegative pentafluorobenzyl group to the carboxylic and sulfonic acids[4]. While this derivative can be analyzed in standard Electron Impact (EI) mode, EI heavily fragments the molecule, and the background matrix also ionizes efficiently, leading to high noise.
Solution: Switch your mass spectrometer's ionization source to Negative Chemical Ionization (NCI) mode using methane or ammonia as the reagent gas. NCI selectively and softly ionizes the highly electronegative PFB-derivatives via electron capture, drastically reducing matrix background noise and improving the Limit of Detection (LOD) by up to 100-fold.
Q4: How can I prove that a low signal is due to a failed derivatization step rather than poor SPE extraction recovery?Cause: Without a self-validating internal standard system, it is impossible to isolate the root cause of signal loss.
Solution: Implement a dual-standard validation system. Spike the initial aqueous sample with a surrogate standard (e.g., isotopically labeled Alachlor-d13 ESA) prior to SPE. After derivatization, spike the vial with an Injection Internal Standard (e.g., Phenanthrene-d10) right before GC-MS analysis.
If the Surrogate/Injection ratio is low: The SPE extraction failed.
If the Surrogate/Injection ratio is normal, but the Analyte/Surrogate ratio is low: The derivatization step failed or matrix suppression is occurring.
Quantitative Data Presentation
The choice of derivatization reagent dictates the analytical capabilities of your GC-MS system. Below is a comparative summary of validated derivatization strategies for chloroacetanilide metabolites[2][4][6].
Derivatization Reagent
Target Functional Groups
Reaction Type
Required Catalyst / Additive
Optimal GC-MS Mode
Expected LOD Range
BSTFA + 1% TMCS
-COOH, -OH, -NH
Silylation
TMCS (Electrophilic catalyst)
EI (Electron Impact)
0.10 - 0.50 µg/L
PFBBr
-COOH, -SO3H
Alkylation
K₂CO₃ (Base catalyst)
NCI (Negative Chemical Ionization)
0.01 - 0.05 µg/L
Diazomethane
-COOH, -SO3H
Methylation
None (Direct reaction)
EI (Electron Impact)
0.05 - 0.20 µg/L
Self-Validating Experimental Protocols
Protocol A: Silylation via BSTFA/TMCS (Targeting ESA and OA Metabolites)
Mechanism: Nucleophilic attack of the analyte's active hydrogens on the silicon atom of BSTFA, forming volatile trimethylsilyl (TMS) ethers/esters.
Elution & Dehydration: Elute the target metabolites from a graphitized carbon SPE cartridge using 5 mL of methanol. Evaporate the eluate to absolute dryness under a gentle stream of N₂ at 40°C.
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue. Pyridine acts as both a solvent and an acid scavenger to neutralize the reaction environment. Add 100 µL of BSTFA containing 1% TMCS.
Thermal Incubation: Seal the autosampler vial immediately with a PTFE-lined cap. Heat in a dry block at 70°C for 30 minutes to ensure complete di-TMS formation of the oxanilic acid.
Validation & Injection: Cool to room temperature. Add 10 µL of Phenanthrene-d10 (Injection Internal Standard). Analyze 1 µL via GC-MS (EI mode) within 24 hours, as TMS derivatives are prone to hydrolytic degradation over time.
Protocol B: Esterification via PFBBr (High-Sensitivity NCI Method)
Mechanism: Base-catalyzed deprotonation of the acid groups, followed by an SN2 nucleophilic substitution on the pentafluorobenzyl bromide.
Dehydration: Evaporate the SPE eluate to dryness as described above.
Reagent Addition: Reconstitute the residue in 500 µL of anhydrous acetone. Add 20 µL of a 10% aqueous K₂CO₃ solution (to deprotonate the acids) and 50 µL of a 5% PFBBr solution in acetone.
Thermal Incubation: Seal the vial and heat at 60°C for 60 minutes.
Liquid-Liquid Microextraction (Cleanup): Evaporate the acetone under N₂. Add 1 mL of hexane and 1 mL of HPLC-grade water. Vortex vigorously for 1 minute.
Phase Separation: Allow the layers to separate. The highly hydrophobic PFB-derivatives will partition into the upper hexane layer, leaving excess salts and polar byproducts in the water. Transfer the hexane layer to a clean vial for GC-NCI-MS analysis. This cleanup step is critical to prevent non-volatile salts from degrading your GC column.
References
Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory.[Link]
Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. PubMed.[Link]
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC.[Link]
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.[Link]
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation.[Link]
GC Derivatization. Colorado State University.[Link]
Derivatization followed by gas chromatography‐mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science.[Link]
Navigating the Challenges of Diethatyl-ethyl Stability in Aqueous Environmental Samples: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Diethatyl-ethyl analysis. As Senior Application Scientists with extensive field experience, we understand the cr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethatyl-ethyl analysis. As Senior Application Scientists with extensive field experience, we understand the critical importance of sample integrity. Diethatyl-ethyl, an obsolete chloroacetanilide herbicide, presents unique stability challenges in aqueous matrices. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results. We will delve into the "why" behind the "how," empowering you to make informed decisions throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my Diethatyl-ethyl concentration decreasing in my collected water samples?
The primary reason for the loss of Diethatyl-ethyl in aqueous samples is chemical degradation, predominantly through hydrolysis. Diethatyl-ethyl possesses both an amide and an ester functional group, both of which are susceptible to hydrolysis. This process involves the cleavage of these bonds by water molecules. The rate of hydrolysis is significantly influenced by the pH and temperature of the sample.
Q2: What are the main factors that accelerate the degradation of Diethatyl-ethyl in water?
Several factors can accelerate the degradation of Diethatyl-ethyl:
pH: Diethatyl-ethyl is known to be hydrolyzed by strong aqueous acids or bases[1]. Extreme pH values (both acidic and basic) can catalyze the breakdown of the ester and amide linkages.
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis[2]. Storing samples at elevated temperatures will lead to faster degradation.
Microbial Activity: Environmental water samples often contain microorganisms that can metabolize pesticides. While specific data on microbial degradation of Diethatyl-ethyl is limited, it is a known degradation pathway for other chloroacetanilide herbicides[3].
Photodegradation: Exposure to sunlight (UV radiation) can induce photochemical degradation of some pesticides. Storing samples in clear containers exposed to light can contribute to analyte loss.
Sorption: Diethatyl-ethyl can adsorb to particulate matter or the walls of the sample container. This can be particularly significant in samples with high sediment content, and studies have shown that sorption onto clays can catalyze its hydrolysis.
Q3: What are the expected degradation products of Diethatyl-ethyl in water?
Based on the degradation pathways of similar chloroacetanilide herbicides, the primary degradation products of Diethatyl-ethyl are expected to be its ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites[4][5]. Hydrolysis can also lead to the cleavage of the ester bond, forming the corresponding carboxylic acid, and cleavage of the amide bond.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the collection, storage, and analysis of Diethatyl-ethyl in aqueous samples.
Issue
Potential Cause
Recommended Solution
Low or no detection of Diethatyl-ethyl in freshly collected samples.
Rapid degradation due to extreme sample pH.
Measure the pH of the water source at the time of collection. If the pH is highly acidic or alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) immediately after collection using a suitable buffer.
Inconsistent results between replicate samples.
Inadequate mixing of the sample, leading to non-homogeneity. Adsorption to container walls.
Thoroughly mix the sample before taking an aliquot for analysis. Consider using silanized glass containers to minimize adsorption.
Decreasing Diethatyl-ethyl concentration over a short storage period (24-48 hours).
Improper storage temperature. Exposure to light.
Immediately cool samples to approximately 4°C after collection and store them in the dark (e.g., in amber glass bottles or wrapped in aluminum foil)[4].
Presence of unexpected peaks in the chromatogram.
Formation of degradation products.
Analyze for potential degradation products like the ESA and OA metabolites of Diethatyl-ethyl. Use a robust analytical method, such as LC-MS/MS, that can separate and identify both the parent compound and its degradates[4][5].
Poor recovery during sample extraction (e.g., Solid Phase Extraction).
Analyte loss due to degradation during the extraction process. Improper pH of the sample during extraction.
Ensure the pH of the sample is adjusted to the optimal range for the extraction method. Minimize the time the sample is at room temperature during processing.
Experimental Protocols
Protocol 1: Sample Collection and Preservation for Diethatyl-ethyl Analysis
This protocol outlines the best practices for collecting and preserving aqueous environmental samples to ensure the stability of Diethatyl-ethyl.
Materials:
Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps
pH meter or pH strips
Buffer solutions (e.g., phosphate buffer for pH adjustment)
Cooler with ice or cold packs
Deionized water (for field blanks)
Sodium sulfite (for dechlorination, if necessary)
Procedure:
Bottle Preparation: Use pre-cleaned amber glass bottles to prevent photodegradation.
Sample Collection:
Rinse the sample bottle with the sample water two to three times before filling.
Fill the bottle to the brim to minimize headspace, which can reduce volatilization and microbial activity.
If the water is known to be chlorinated, add a small amount of sodium sulfite to dechlorinate the sample.
Field Measurements and Adjustments:
Immediately after collection, measure and record the pH of the water sample.
If the pH is outside the range of 6-8, adjust it to approximately 7 using a suitable buffer. This is a critical step to prevent rapid acid or base-catalyzed hydrolysis[1].
Storage and Transport:
Place the collected samples in a cooler with ice or cold packs immediately to cool them to approximately 4°C[4].
Transport the samples to the laboratory as soon as possible, maintaining the cold chain.
Laboratory Storage:
Upon arrival at the laboratory, store the samples in a refrigerator at 4°C in the dark until extraction.
The recommended maximum holding time before extraction is 7 days.
Protocol 2: Analysis of Diethatyl-ethyl and its Potential Degradation Products by LC-MS/MS
This protocol provides a general framework for the analysis of Diethatyl-ethyl and its expected ESA and OA metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization and validation are crucial for each specific instrument and matrix.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Analytical column suitable for polar and non-polar compounds (e.g., C18)
Condition a C18 SPE cartridge with methanol followed by deionized water.
Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.
Wash the cartridge with deionized water to remove interferences.
Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or methanol).
Evaporate the eluent to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Parameters (Example):
Column: C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A suitable gradient to separate the parent compound and its more polar degradation products.
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
Ionization Mode: Electrospray Ionization (ESI) in positive mode for Diethatyl-ethyl and potentially negative mode for the acidic metabolites.
MRM Transitions: Specific precursor-to-product ion transitions for Diethatyl-ethyl and its suspected degradation products (ESA and OA metabolites) need to be determined by infusing standards.
Visualizing Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathway of Diethatyl-ethyl and the recommended experimental workflow.
Caption: Major degradation pathways for Diethatyl-ethyl in aqueous environments.
Caption: Recommended workflow for stabilizing and analyzing Diethatyl-ethyl.
References
Analysis of Pesticides in Water Samples. (n.d.). CPCB. [Link]
Barceló, D. (1991). Pesticides in Water: Sampling, Sample Preparation, Preservation. ResearchGate. [Link]
U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). epa nepis.
U.S. EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. epa.gov.
National Center for Biotechnology Information. (n.d.). Diethatyl-ethyl. PubChem. [Link]
AERU. (2025, December 13). Diethatyl-ethyl (Ref: BAY NNT 6867). sitem.herts.ac.uk. [Link]
Li, W., et al. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. PubMed. [Link]
Veeprho. (2020, July 22). Overview of Degradation Products. [Link]
El-Sabae, A. H., & Soliman, S. A. (2000). Sorption and catalytic hydrolysis of diethatyl-ethyl on homoionic clays. PubMed. [Link]
U.S. EPA. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. [Link]
Agilent. (n.d.). LC-MS for improved analysis of food and water contaminants. [Link]
U.S. Geological Survey. (2024, January 31). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry. usgs.gov. [Link]
Papadopoulou-Mourkidou, E., et al. (2004). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]
Lin, C.-H., et al. (2023). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. PubMed. [Link]
Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]
Okoye, I. P., & Ejikeme, P. M. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. [Link]
Purdue University. (n.d.). Water Temperature and Herbicide Performance. thekernel.info. [Link]
Wang, L., & Schnute, W. C. (2020, November 11). Ethanolamines in Water Samples by LC-MS. LCGC International. [Link]
Al-Dhamin, Z., & Al-Obaidi, A. (2026, January 14). Temperature and Photodegradation Effects on the Stability of Cloquintocet-mexyl as Herbicide Safener. ResearchGate. [Link]
National Institutes of Health. (n.d.). Development and application of a non-targeted analysis method using GC-MS and LC-MS for identifying chemical contaminants in drinking water via point-of-use filters. [Link]
Singh, A. K. (2022). Experimental and Theoretical Study of Co Solvent Effect in Alkaline Hydrolysis of Diethyl Phthalate Ester. Walsh Medical Media. [Link]
Atticus. (2024, February 21). The Impact of Weather Conditions on Herbicide Spray Tank Applications. [Link]
Whalley, W. B. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: IV. THE HYDROLYSIS OF DIETHYL ETHER. ResearchGate. [Link]
Solstice. (2025, July 28). Diethyl Ether Extra Pure: The Classic Solvent For Precision Chemistry. [Link]
Chow, B. L. C., & Wigmore, J. (2005). The stability of aqueous ethanol solutions after 13 years storage. ResearchGate. [Link]
Validation of Diethatyl Detection Methods: A Comparative Guide per SANTE/11312/2021
Introduction & Regulatory Context Diethatyl (predominantly analyzed as its derivative, Diethatyl-ethyl) is a pre-emergence herbicide that requires highly selective residue monitoring in agricultural and food commodities....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Regulatory Context
Diethatyl (predominantly analyzed as its derivative, Diethatyl-ethyl) is a pre-emergence herbicide that requires highly selective residue monitoring in agricultural and food commodities. As global food safety frameworks evolve, analytical laboratories must align their detection methodologies with the European Commission's SANTE/11312/2021 guidelines. The recently published 2026 update of this guidance document introduces stricter criteria for sub-sampling variability, background level verification, and absolute recovery validation[1].
This guide objectively compares the performance of GC-MS/MS, LC-MS/MS, and UHPLC-QTOF platforms for Diethatyl-ethyl quantitation. By dissecting the causality behind extraction dynamics and matrix effects, we provide researchers with a self-validating framework to ensure absolute scientific integrity.
The chemical architecture of Diethatyl-ethyl dictates the necessity of a highly optimized extraction and cleanup strategy.
Extraction Causality : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) EN 15662 methodology utilizes acetonitrile as the primary extraction solvent. Acetonitrile's polar chemical properties strongly exclude unwanted non-polar interferences while efficiently extracting the target multiresidues[2]. The deliberate addition of 0.1% formic acid is critical; it drives protein denaturation, which is essential when analyzing protein-rich matrices (e.g., legumes or edible insects)[3].
Matrix Effects (ME) & Ion Suppression : Over 95% of pesticide targets exhibit significant matrix effects at trace regulatory levels (e.g., 10 µg/kg)[4]. Co-eluting matrix components cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source of mass spectrometers.
Cleanup Causality : While dispersive Solid-Phase Extraction (dSPE) utilizing Primary Secondary Amine (PSA) and C18 is the industry standard for generic crops, highly complex matrices (such as root-based herbal medicines) demand alternative strategies. Utilizing Oasis PRiME HLB cartridges can elevate acceptable recovery rates to 81–89% by efficiently stripping lipids and pigments without retaining the target analyte[2].
Self-Validating Experimental Protocol
To establish a self-validating system that inherently proves its own accuracy, the following protocol integrates mandatory Quality Control (QC) gates mandated by the SANTE/11312/2021 guidelines.
Step-by-Step Methodology
Comminution & Homogenization : Cryogenically mill 500 g of the raw sample to a fine powder. Validation Gate: The SANTE v2026 update strictly requires that sample comminution ensures sufficient homogeneity to keep sub-sampling variability within acceptable statistical limits[1].
Extraction : Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Saturate with distilled water, then add 10 mL of 0.1% formic acid in acetonitrile[2][3].
Partitioning : Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes to induce distinct phase separation[2].
Targeted Cleanup : Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. For lipid-rich matrices, pass the extract through an Oasis PRiME HLB cartridge[2][5]. Vortex and centrifuge.
Procedural Blanks : Process a reagent blank and a matrix blank alongside the batch. Validation Gate: This verifies that background levels or procedural contamination do not artificially inflate the analyte signal[1].
Matrix-Matched Calibration : Prepare calibration standards (0.5 to 50 ng/mL) by mixing working solutions in a 1:1 ratio with the blank matrix extract. Validation Gate: SANTE guidelines explicitly state that absolute recovery must be verified using matrix-matched calibration to correct for analyte losses and MS source matrix effects[1][2][4].
Instrumental Analysis : Inject 2 µL into the chosen MS platform (e.g., GC-MS/MS in MRM mode or UHPLC-QTOF in ESI mode)[2][6].
Experimental Workflow Visualization
Fig 1. Diethatyl-ethyl extraction and SANTE/11312/2021 validation workflow.
Comparative Performance Data
Under SANTE/11312/2021, an analytical method is deemed valid if it achieves an absolute recovery of 70–120%, a Relative Standard Deviation (RSD) of ≤20%, and a Limit of Quantitation (LOQ) of ≤0.01 mg/kg (10 µg/kg)[4][6].
Table 1: Performance Comparison of Diethatyl-ethyl Detection Methods Across Matrices
GC-MS/MS : Demonstrates exceptional reproducibility (RSD < 7%) and highly robust recovery in complex botanical matrices[2]. It is highly effective for Diethatyl-ethyl due to the compound's volatility profile, though extensive dSPE cleanup is mandatory to protect the GC inlet from non-volatile matrix deposition.
LC-MS/MS : Yields excellent recovery (97.8%) in protein/lipid-heavy matrices like edible insects, provided that the extraction solvent is properly acidified to denature proteins prior to partitioning[3].
UHPLC-QTOF : Represents the pinnacle of trace analysis, offering the lowest LOQ (0.0025 mg/kg) and providing high-resolution mass accuracy (within ±5 ppm). This makes it the superior choice for non-targeted screening and resolving complex residue definitions[6].
Conclusion
The reliable quantitation of Diethatyl-ethyl per SANTE/11312/2021 guidelines hinges on mitigating matrix effects through rigorous sample preparation and mandatory matrix-matched calibration. While GC-MS/MS remains a highly dependable workhorse for traditional agricultural matrices, UHPLC-QTOF provides unparalleled sensitivity and mass accuracy, easily satisfying the stringent ≤0.01 mg/kg LOQ and 70-120% recovery mandates required by European regulatory authorities.
References
EUROPE – COM : New update of the analytical guidance document for residue. lynxee.consulting.
Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. agilent.com.
Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. nih.gov.
Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF
Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio mol. semanticscholar.org.
Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments.
Inter-laboratory comparison of Diethatyl residue analysis results
Inter-Laboratory Comparison of Diethatyl Residue Analysis: GC-MS/MS vs. LC-HRMS Methodologies As a Senior Application Scientist, I have evaluated numerous methodologies for the extraction and quantification of Diethatyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Inter-Laboratory Comparison of Diethatyl Residue Analysis: GC-MS/MS vs. LC-HRMS Methodologies
As a Senior Application Scientist, I have evaluated numerous methodologies for the extraction and quantification of Diethatyl-ethyl (a pre-emergence chloroacetanilide herbicide) across diverse agricultural and botanical matrices. The analytical challenge with Diethatyl lies in its susceptibility to matrix suppression during electrospray ionization (ESI) and potential thermal degradation within gas chromatography (GC) injection ports.
This guide objectively compares the performance of gas chromatography-tandem mass spectrometry (GC-MS/MS) against liquid chromatography-high resolution mass spectrometry (LC-HRMS) for Diethatyl analysis, providing a self-validating protocol grounded in recent inter-laboratory data.
Mechanistic Challenges in Diethatyl Analysis
Diethatyl-ethyl (
C14H20ClNO3
) presents specific thermodynamic and ionization hurdles:
Thermal Lability vs. Inertness: In GC platforms, the chloroacetyl moiety is susceptible to nucleophilic attack or degradation at high temperatures. Utilizing an Ultra Inert (UI) column and optimizing the splitless injection port temperature is critical to prevent active site adsorption[1].
Matrix Suppression in ESI: For LC platforms, co-eluting matrix components (such as phospholipids in high-fat matrices or complex carbohydrates in roots) compete for charge in the ESI source. This necessitates rigorous dispersive solid-phase extraction (dSPE) cleanup to remove hydrophobic interferences and maintain ionization efficiency[2].
Inter-Laboratory Platform Comparison
Recent inter-laboratory studies highlight the divergent strengths of different MS modalities when handling complex matrices:
UHPLC-QTOF (High-Resolution Mass Spectrometry): A comprehensive multiresidue study validated the use of UHPLC-QTOF with SWATH (Sequential Window Acquisition of all Theoretical Mass Spectra) for Diethatyl-ethyl in crops. The high mass accuracy (<5 ppm) at the MS1 level, combined with spectral library matching at the MS2 level, provided unparalleled identification confidence. This approach effectively eliminated false positives, achieving recoveries of 72.5% to 113.0% at a limit of quantitation (LOQ) of 2.5 µg/kg[3].
GC-MS/MS (Triple Quadrupole): A separate laboratory optimized a GC-MS/MS Multiple Reaction Monitoring (MRM) method for root-based herbal medicines. By utilizing a DB-5MS UI column, they mitigated matrix adsorption, achieving highly reproducible recoveries (93.2% - 103.5%) at trace levels (5.0 µg/kg)[4]. Conversely, another facility screening fruits and vegetables reported slightly lower recoveries (72.8% - 86.0%), illustrating the profound impact of matrix variability (e.g., high water/sugar content) on extraction thermodynamics[1].
LC-MS/MS (Triple Quadrupole): For high-lipid matrices such as Tenebrio molitor larvae (mealworms), LC-MS/MS methods incorporating extensive C18 dSPE cleanup achieved excellent Diethatyl-ethyl recoveries of 97.8% to 107.5%[2].
Self-Validating Experimental Methodology
To ensure analytical trustworthiness, the following modified QuEChERS protocol is designed as a self-validating system . It incorporates real-time quality control checks to monitor extraction efficiency and matrix effects.
System Suitability & Self-Validation Check:
Isotopic Dilution: Prior to extraction, spike the homogenized sample with a stable isotope-labeled internal standard (SIL-IS) or a generic surrogate (e.g., Triphenyl phosphate). A surrogate recovery of >70% validates the extraction thermodynamics for that specific batch[5].
Matrix-Matched Calibration: Because both GC and LC platforms are prone to matrix enhancement or suppression, calibration curves must be constructed using blank matrix extracts rather than neat solvents[5].
Step-by-Step Protocol (Modified QuEChERS)
Sample Comminution: Cryogenically mill and homogenize 5–15 g of the sample in a 50 mL centrifuge tube. Causality: Cryo-milling prevents the volatile loss and thermal degradation of target analytes during mechanical shearing.
Extraction: Add 10–15 mL of Acetonitrile containing 1% Acetic Acid (v/v)[5]. Causality: Acetonitrile effectively precipitates proteins and extracts a broad polarity range of pesticides. The 1% acetic acid maintains a low pH, stabilizing base-sensitive compounds and improving the partitioning of acidic analytes.
Salting Out (Partitioning): Add 6 g anhydrous
MgSO4
and 1.5 g Sodium Acetate (NaOAc). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes[5]. Causality:
MgSO4
drives an exothermic hydration reaction, forcing the water phase apart from the organic phase. NaOAc acts as a buffer to maintain the optimal pH for extraction.
dSPE Cleanup: Transfer a 1 mL aliquot of the upper organic layer to a dSPE tube containing 150 mg
MgSO4
, 50 mg Primary Secondary Amine (PSA), and 50 mg C18[2]. Causality: PSA removes organic acids and polar pigments, while C18 removes non-polar lipids and waxes.
MgSO4
removes residual water prior to MS injection, preventing source fouling.
Instrumental Analysis: Inject 2 µL of the purified extract into the GC-MS/MS (MRM mode) or UHPLC-QTOF (SWATH mode)[1][3].
Workflow Visualization
Self-validating QuEChERS extraction and dual-platform mass spectrometry workflow for Diethatyl.
Quantitative Data Comparison
The following table summarizes the quantitative performance of Diethatyl-ethyl analysis across different laboratories, matrices, and analytical platforms.
Both GC-MS/MS and LC-HRMS are highly capable of quantifying Diethatyl residues well below regulatory maximum residue limits (MRLs). However, the choice of platform should be dictated by the matrix:
Use GC-MS/MS for volatile-rich matrices (e.g., herbal medicines) where LC-ESI is prone to severe ion suppression, provided that an ultra-inert flow path is maintained.
Use UHPLC-QTOF or LC-MS/MS for high-lipid or high-sugar matrices, coupled with aggressive C18 dSPE cleanup, to leverage high mass accuracy and avoid GC injection port degradation.
References
Source: mdpi.
Source: scispace.
Title: Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms)
Cross-reactivity assessment of Diethatyl with other chloroacetanilides
Cross-Reactivity Assessment of Diethatyl with Chloroacetanilide Herbicides: A Comparative Guide Introduction Immunoassays are critical for the high-throughput environmental monitoring of pesticides. However, the structur...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Assessment of Diethatyl with Chloroacetanilide Herbicides: A Comparative Guide
Introduction
Immunoassays are critical for the high-throughput environmental monitoring of pesticides. However, the structural homology across the chloroacetanilide class—specifically the conserved N-chloroacetyl moiety—presents significant analytical challenges. Diethatyl-ethyl (N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine ethyl ester) frequently acts as a cross-reactant in assays designed for other herbicides like alachlor, metolachlor, and the fungicide metalaxyl.
This guide provides an objective, data-driven comparison of diethatyl's cross-reactivity profiles, explores the mechanistic causes of antibody promiscuity, and details a self-validating protocol for cross-reactivity assessment designed for drug development professionals and analytical chemists.
Mechanistic Basis of Cross-Reactivity
Antibody specificity is dictated by the rational design of the immunizing hapten. Because chloroacetanilides are small molecules (<300 Da), they lack intrinsic immunogenicity and must be conjugated to carrier proteins.
The Causality of Promiscuity:
If the conjugation linker is attached via the phenyl ring, the N-chloroacetyl group and the N-alkoxyalkyl/ester substitutions are projected outward, becoming the dominant epitopes presented to the host immune system. Diethatyl-ethyl possesses an ethyl ester group that sterically and electronically mimics the methoxyacetyl group of metalaxyl and the methoxymethyl group of alachlor. Consequently, the paratope of a polyclonal antibody raised against metalaxyl cannot perfectly distinguish these subtle steric differences, leading to considerable cross-reactivity with diethatyl-ethyl 1[1]. Conversely, modern monoclonal antibodies (mAbs) raised against specific analogs utilize optimized spacer arm chemistry to bury shared structural motifs, achieving negligible cross-reactivity 2[2].
Mechanistic pathway of antibody recognition and cross-reactivity in chloroacetanilide haptens.
Comparative Performance Data
The degree of cross-reactivity (% CR) is calculated using the formula:
% CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100
Table 1 summarizes the cross-reactivity of diethatyl-ethyl compared to other structurally related compounds across three distinct immunoassay platforms. This data highlights the screening nature of certain legacy assays versus the high specificity of modern mAb platforms .
To objectively quantify the cross-reactivity of diethatyl-ethyl, an Indirect Competitive ELISA (ic-ELISA) is employed. Causality of choice: Small molecule haptens possess only a single epitope, precluding the use of sandwich ELISA formats. The system is made self-validating by incorporating Non-Specific Binding (NSB) wells and matrix-matched calibration to isolate true immunological cross-reactivity from matrix suppression.
Step-by-step workflow of the Indirect Competitive ELISA (ic-ELISA) for hapten analysis.
Step-by-Step Methodology
Plate Coating:
Action: Dilute the coating antigen (e.g., Target-OVA conjugate) in carbonate-bicarbonate buffer (pH 9.6) to 1.0 μg/mL. Add 100 μL/well to a 96-well microtiter plate and incubate overnight at 4°C.
Validation: Include blank wells (buffer only) to establish baseline plate noise.
Blocking:
Action: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 μL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.
Causality: BSA neutralizes unbound hydrophobic sites on the polystyrene, preventing false-positive signals from non-specific antibody adsorption.
Competition (The Critical Step):
Action: Prepare serial dilutions of diethatyl-ethyl (the cross-reactant) and the target analyte (positive control) ranging from 0.01 to 1000 μg/L. Add 50 μL of standard/sample and 50 μL of the primary antibody to the wells. Incubate for 1 hour at 37°C.
Validation: Include B₀ wells (antibody + zero standard) to establish the maximum binding signal (100% activity). Include NSB wells (standard + no primary antibody) to rule out secondary antibody cross-reactivity.
Washing:
Action: Wash the plate 5 times with PBST to completely remove the unbound antibody-diethatyl complexes.
Detection & Readout:
Action: Add 100 μL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5 times. Add 100 μL/well of TMB substrate. Stop the reaction after 15 minutes with 50 μL of 2M H₂SO₄. Read absorbance at 450 nm.
Data Processing: Plot the normalized absorbance (B/B₀) against the logarithm of the diethatyl-ethyl concentration to derive the IC₅₀ via a four-parameter logistic (4PL) regression.
References
Newsome, W. H. (1985). An enzyme-linked immunosorbent assay for metalaxyl in foods. Journal of Agricultural and Food Chemistry.
Zhang, L., et al. (2023). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Toxics / ResearchGate.
FDA Total Diet Program / OTA. Pesticide Residues in Food: Technologies for Detection. Princeton University.
Diethatyl-ethyl vs. Alachlor: A Comprehensive Guide to Environmental Persistence
Introduction Chloroacetanilide herbicides are widely used in agriculture for pre-emergent weed control. Two prominent members of this class, Alachlor and Diethatyl-ethyl, share core structural similarities but exhibit hi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Chloroacetanilide herbicides are widely used in agriculture for pre-emergent weed control. Two prominent members of this class, Alachlor and Diethatyl-ethyl, share core structural similarities but exhibit highly distinct environmental persistence profiles. Understanding their degradation kinetics, metabolic pathways, and soil-water partitioning is critical for environmental scientists, agricultural chemists, and regulatory professionals conducting ecological risk assessments. This guide objectively compares their environmental fate, providing mechanistic insights and robust, self-validating experimental protocols for persistence evaluation.
Chemical Properties and Persistence Kinetics
Both compounds partition differently in environmental matrices due to their specific functional groups. Diethatyl-ethyl contains an ethyl ester substitution, which uniquely subjects it to specific catalytic hydrolysis pathways[1]. Alachlor, lacking this ester group, relies more heavily on microbial co-metabolism, making its persistence highly dependent on the local microbiome[2].
Table 1: Comparative Environmental Persistence Data
Property
Alachlor
Diethatyl-ethyl
Chemical Class
Chloroacetanilide
Chloroacetanilide (with ethyl ester)
Aerobic Soil Half-Life (
DT50
)
8 to 15 days (up to 70 days in deeper soils)[3][4]
Understanding why these herbicides degrade at different rates requires examining their molecular interactions with environmental matrices.
Alachlor Degradation:
Alachlor degradation is primarily biologically mediated. Soil microorganisms, such as Acinetobacter sp. GC-A6 and Streptomyces sp. LS182, utilize Rieske non-heme iron oxygenase (RHO) systems to catalyze N-dealkylation[2][4]. This enzymatically cleaves the molecule into 2-chloro-N-(2,6-diethylphenyl)acetamide, which is further transformed into 2,6-diethylaniline—a known carcinogenic intermediate[2][4]. In anaerobic, iron-rich environments, alachlor can also rapidly transform via electron acceptance by ferruginous smectites[3].
Diethatyl-ethyl Degradation:
Diethatyl-ethyl exhibits a unique abiotic degradation pathway driven by surface catalysis. In moist soils, homoionic clays (like
Na+
or
K+
-montmorillonite) polarize water molecules, facilitating nucleophilic substitution at the carboxyl and amide carbons of the herbicide[1][10]. This results in the rapid cleavage of the ester bond, yielding diethatyl acid and dechlorinated derivatives without relying strictly on microbial viability[1].
Comparative degradation pathways of Alachlor and Diethatyl-ethyl in soil matrices.
To generate trustworthy, reproducible persistence data (such as
DT50
values), researchers must employ self-validating experimental designs. The following protocol outlines a rigorous methodology for assessing soil degradation kinetics, adapted from OECD Test Guideline 307.
Causality in Experimental Design
Radiolabeling (
14C
): Using
14C
-ring-labeled herbicides allows for the exact quantification of mineralized
14CO2
, extractable parent compounds, and unextractable (bound) residues[11].
Mass Balance Self-Validation: A protocol is only trustworthy if the total recovered radioactivity equals the applied dose (
≥90%
). If recovery drops, it indicates volatile losses or incomplete extraction, prompting immediate methodological correction.
Step-by-Step Methodology
Microcosm Preparation:
Sieve fresh agricultural soil (e.g., silt loam) to 2 mm. Determine maximum water holding capacity (MWHC) and adjust soil moisture to 50% MWHC to optimize microbial respiration[11].
Weigh 50 g dry-weight equivalent of soil into biometer flasks.
Dosing:
Apply
14C
-labeled Alachlor or Diethatyl-ethyl at a field-relevant concentration (e.g., 100 to 1000 ng/g)[11].
Causality: Ensure the carrier solvent volume is minimal (<1% v/w) to prevent solvent-induced microbial toxicity, which would artificially extend the observed half-life.
Incubation & Trapping:
Incubate flasks in the dark at a controlled temperature (e.g., 22°C) to simulate standard environmental conditions and isolate microbial/hydrolytic degradation from photodegradation[11].
Attach a trapping system containing 0.1 M NaOH to capture evolved
14CO2
(mineralization) and polyurethane foam to catch volatile organics.
Extract soil samples using a sequential solvent approach (e.g., Methanol:Water 80:20 v/v).
Causality: Sequential extraction overcomes time-dependent sorption (aging), ensuring that strongly bound residues are not falsely categorized as degraded.
Quantification & Analysis:
Quantify total radioactivity using Liquid Scintillation Counting (LSC).
Identify parent compounds and metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or GC-MS[4][12].
Combust the post-extraction soil pellet in a biological oxidizer to quantify bound residues[11].
Kinetic Modeling:
Plot the natural log of the remaining parent compound concentration versus time to calculate the first-order degradation rate constant (
k
) and half-life (
DT50=ln(2)/k
)[8][11].
Self-validating experimental workflow for evaluating herbicide environmental persistence.
Conclusion
While both Alachlor and Diethatyl-ethyl are chloroacetanilide herbicides, their environmental fate is dictated by distinct structural features. Alachlor is highly dependent on microbial degradation, making its persistence highly variable (8 to >800 days) depending on soil depth, aeration, and microbial community viability[4][9][11]. In contrast, Diethatyl-ethyl's ethyl ester group allows for abiotic, clay-catalyzed hydrolysis, providing a more consistent degradation profile (~30 days) across different microbial environments, provided sufficient clay minerals are present[1][5]. For environmental scientists, selecting the appropriate analytical framework—emphasizing mass balance and intermediate tracking—is paramount for accurate risk assessment.
Evaluation of Diethatyl Certified Reference Materials (CRMs) Purity: A Methodological Comparison Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Metrological Imperative in Pesticide Analysis Diethatyl (commonly analyzed as Diethatyl-ethyl, CAS 38727-55-8) is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Metrological Imperative in Pesticide Analysis
Diethatyl (commonly analyzed as Diethatyl-ethyl, CAS 38727-55-8) is a chloroacetanilide herbicide whose residues are strictly monitored in agricultural commodities and environmental matrices. In regulatory pesticide residue analysis (e.g., LC-MS/MS or GC-MS/MS workflows), the accuracy of quantification relies entirely on the metrological traceability of the calibration standards used [1].
A common pitfall in analytical laboratories is the reliance on standard "Analytical Grade" reference materials (RMs) rather than ISO 17034 Certified Reference Materials (CRMs) . Standard RMs typically report purity based on a single chromatographic technique (e.g., "≥98% by HPLC-UV area percent"). This approach systematically overestimates purity by failing to account for non-chromophoric organic impurities, residual water, volatile solvents, and inorganic salts.
To achieve true SI-traceability, ISO 17034 mandates that CRM purity be evaluated using highly accurate, orthogonal methodologies [1, 5]. This guide objectively compares the two gold-standard approaches for Diethatyl CRM purity assignment: the Mass Balance (MB) approach and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Orthogonal Purity Evaluation: Mass Balance vs. qNMR
To establish a self-validating system, metrological institutes evaluate candidate materials using both MB and qNMR. If the purity mass fractions derived from both methods are statistically equivalent (
p>0.05
), the values are combined to assign the final certified purity and its expanded uncertainty (
UCRM
) [2, 4].
Table 1: Objective Comparison of MB and qNMR for Diethatyl Purity Evaluation
Parameter
Mass Balance (MB) Approach
Quantitative NMR (qNMR)
Analytical Impact
Principle
Indirect:
100%−∑(Impurities)
Direct: Ratio of analyte protons to an SI-traceable internal standard
qNMR provides direct SI-traceability; MB ensures comprehensive impurity profiling[2].
Traceability
Dependent on calibration of multiple instruments (HPLC, GC, KF, TGA)
Direct traceability to the primary standard (e.g., NIST SRM)
qNMR minimizes propagation of error from multiple calibration chains [3].
Sensitivity to Impurities
High for specific classes (e.g., Karl Fischer for water is highly specific)
Limited by dynamic range; trace impurities (<0.1%) may be lost in baseline noise
MB is superior for detecting trace impurities; qNMR is superior for absolute main-component mass fraction [4].
Analysis Time
Days (requires multiple independent analytical techniques)
Hours (rapid acquisition once
T1
relaxation is optimized)
qNMR significantly accelerates the certification workflow [3].
Sample Recovery
Destructive (samples consumed by GC, KF, TGA)
Non-destructive (sample can be recovered from deuterated solvent)
qNMR is highly advantageous for scarce or expensive candidate materials.
As an application scientist, it is critical to understand the causality behind these protocols. Every step must be designed to eliminate systematic bias.
Protocol A: The Mass Balance (MB) Characterization Workflow
The MB approach assumes that the sum of the main component and all impurities equals 1000 mg/g (or 100%).
Causality: Diethatyl-ethyl contains a chromophore (aromatic ring), making HPLC-DAD suitable. However, relying solely on UV detection risks missing non-chromophoric synthesis byproducts. Therefore, orthogonal GC-FID must be used simultaneously.
Procedure: Dissolve 10 mg of candidate Diethatyl-ethyl in 1 mL of LC-MS grade acetonitrile. Inject 5 µL into an HPLC-DAD system (C18 column, gradient elution: water/acetonitrile). Concurrently, inject 1 µL into a GC-FID system. Quantify total organic impurities by area normalization, applying relative response factors (RRFs) where structurally related impurity standards are available.
Causality: Atmospheric moisture absorbed during synthesis or storage will artificially inflate the apparent mass of the standard.
Procedure: Introduce 50 mg of the candidate material into a Karl Fischer coulometric cell. Titrate to the electrometric endpoint. Record water content in mg/g.
Step 3: Inorganic and Volatile Residues (TGA / Residue on Ignition)
Procedure: Subject 10 mg of the sample to Thermogravimetric Analysis (TGA) under a nitrogen atmosphere, heating from 25°C to 600°C at 10°C/min. Mass loss before the degradation temperature indicates residual volatile solvents (e.g., ethyl acetate from synthesis). The remaining mass at 600°C represents inorganic ash.
Step 4: Mass Fraction CalculationPMB=1000 mg/g−(morganic+mwater+mvolatiles+minorganic)
Protocol B: Direct Assignment via qNMR
qNMR is an absolute technique because the
1H
NMR integral value of the component of interest is strictly proportional to the number of nuclei, regardless of the molecule's chemical structure [3, 5].
Step 1: Internal Standard (IS) Selection
Causality: The IS must be highly pure (SI-traceable), soluble in the same deuterated solvent, and its proton signals must not overlap with Diethatyl-ethyl. For Diethatyl-ethyl (which exhibits aromatic multiplets at
δ
7.1-7.4 ppm and aliphatic signals at
δ
1.0-4.0 ppm), Benzoic acid (NIST SRM 350b) or DSS-d6 are excellent choices [2, 4].
Step 2: High-Precision Gravimetric Preparation
Procedure: Using an ultra-micro balance (calibrated with OIML Class E2 weights) [5], accurately weigh ~20 mg of Diethatyl-ethyl and ~10 mg of the IS into an antistatic weighing boat. Transfer quantitatively to an NMR tube and dissolve immediately in 0.6 mL of
CDCl3
or
DMSO−d6
.
Step 3: Acquisition with Complete Relaxation
Causality: To ensure absolute quantitation, all excited protons must return to their ground state before the next pulse.
Procedure: Determine the longest longitudinal relaxation time (
T1
) for the analyte and IS protons using an inversion-recovery experiment. Set the relaxation delay (
D1
) to at least
7×T1
(typically
D1≥60
seconds) [5]. Acquire 16-32 scans.
Step 4: Integration and Calculation
Calculate the purity (
Px
) using the formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where
I
= integral area,
N
= number of protons,
M
= molar mass,
W
= weight, and
Pstd
= purity of the internal standard).
Workflow Visualization: The Self-Validating System
The following diagram illustrates the ISO 17034 compliant workflow, demonstrating how the orthogonal MB and qNMR methods converge to produce a highly trusted, SI-traceable Certified Reference Material.
Orthogonal purity evaluation workflow for Diethatyl-ethyl CRMs combining MB and qNMR methods.
Conclusion: Calculating the Expanded Uncertainty (
UCRM
)
The final hallmark of an ISO 17034 accredited Diethatyl CRM is the expanded uncertainty. The statistical equivalence of the MB and qNMR purity values provides the characterization uncertainty (
uchar
). However, a true CRM must also account for material variance over time and space.
Using Analysis of Variance (ANOVA) on multiple sub-samples, the homogeneity uncertainty (
uhom
) is calculated [5]. Accelerated and long-term degradation studies provide the stability uncertainties (
usts
and
ults
) [4, 5]. The final expanded uncertainty is calculated as:
UCRM=k×uchar2+uhom2+ults2+usts2
(where
k=2
for a 95% confidence level).
For researchers and drug development professionals, utilizing a Diethatyl CRM evaluated through this rigorous, dual-method framework guarantees that analytical results are legally defensible, globally comparable, and metrologically sound.
References
Li, X., et al. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. PMC/MDPI. Retrieved from [Link]
National Institute of Metrology (Thailand). (2026). Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR. ResearchGate. Retrieved from[Link]
Sigma-Aldrich CN. Certified Reference Material EPN (ISO 17034 guidelines & qNMR parameters). Retrieved from [Link]
Comparative
A Comparative Analysis of Diethatyl and Modern Herbicides for Pre-Emergent Weed Control
This guide provides a comprehensive technical comparison of the historical herbicide diethatyl with contemporary herbicide alternatives. Designed for researchers, agronomists, and weed science professionals, this documen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison of the historical herbicide diethatyl with contemporary herbicide alternatives. Designed for researchers, agronomists, and weed science professionals, this document delves into the weed control spectrum, mechanism of action, and comparative efficacy based on available data. We will explore the scientific rationale behind the transition to modern herbicides and provide standardized protocols for evaluating herbicide performance.
Introduction: The Evolving Landscape of Weed Management
Effective weed management is a cornerstone of productive agriculture. For decades, herbicides have been a critical tool for controlling unwanted vegetation in cropping systems. Diethatyl, a chloroacetamide herbicide, was once a significant component of pre-emergent weed control programs, particularly for annual grasses and some broadleaf weeds in crops like sugar beets and turfgrass. However, the evolution of weed science, driven by factors such as herbicide resistance, regulatory changes, and the demand for more effective and environmentally benign solutions, has led to its replacement by a diverse arsenal of modern herbicides.
This guide will provide a detailed benchmark of diethatyl's weed control spectrum against these modern alternatives. We will examine not just the "what" but the "why" behind the performance differences, grounding our analysis in the fundamental mechanisms of action and supported by experimental data.
Mechanism of Action: A Tale of Two Chemistries
The efficacy of any herbicide is fundamentally tied to its mechanism of action—the specific biochemical process it disrupts within the target plant. The differences in the mechanisms of diethatyl and modern herbicides are central to understanding their respective strengths and limitations.
Diethatyl: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Diethatyl belongs to the chloroacetamide family of herbicides (Group 15, WSSA). Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. By disrupting their production, diethatyl effectively halts the growth of emerging seedlings, particularly in grasses.
Caption: A generalized workflow for herbicide efficacy trials.
Procedure
Potting and Seeding: Fill each pot with the potting medium and plant a predetermined number of weed seeds at a consistent depth.
Herbicide Application: Apply the herbicide treatments using a calibrated spray chamber to ensure uniform application.
Incubation: Place the pots in the greenhouse or growth chamber under optimal conditions for weed germination and growth.
Data Collection: At 14, 21, and 28 days after treatment (DAT), collect data on:
Percent weed control (visual rating on a scale of 0-100)
Weed emergence (number of emerged seedlings)
Weed height
Weed biomass (at the final evaluation)
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.
Discussion and Conclusion
The data and mechanisms presented in this guide demonstrate a clear evolution in pre-emergent weed control technology. While diethatyl was an effective tool in its time, modern herbicides offer several distinct advantages:
Broader Weed Control Spectrum: Many modern herbicides control a wider range of both grass and broadleaf weeds, reducing the need for tank-mixing multiple products.
Multiple Modes of Action: The availability of herbicides with different mechanisms of action is crucial for managing and mitigating the development of herbicide-resistant weed populations.
Improved Crop Safety: Modern herbicides have often been developed with improved crop selectivity, offering a wider margin of safety for the treated crop.
Favorable Environmental Profiles: Newer herbicide chemistries are often designed to have more favorable environmental and toxicological profiles, although this must be assessed on a case-by-case basis.
The cancellation of diethatyl's registration in many regions underscores the dynamic nature of pesticide regulation and the continuous drive for innovation in the agricultural chemical industry. For researchers and professionals in the field, a thorough understanding of the historical context and the scientific advancements that have led to the current portfolio of weed management tools is essential for developing effective and sustainable weed control programs. The experimental framework provided here offers a basis for continued evaluation and comparison of new and existing herbicide technologies.
References
Title: Herbicide Mode of Action
Source: University of California Agriculture and Natural Resources
URL: [Link]
Title: DINITROANILINE HERBICIDES
Source: Purdue University
URL: [Link]
Title: Photosynthesis (PS) II Inhibitors
Source: University of Missouri Extension
URL: [Link]
Title: Protoporphyrinogen Oxidase (PPO) Inhibitors
Source: University of Missouri Extension
URL: [Link]
Validation
Statistical Validation of Limit of Detection (LOD) for Diethatyl: A Comparative Guide on UHPLC-MS/MS vs. GC-MS/MS
Introduction & The Analytical Challenge Diethatyl (commonly formulated as Diethatyl-ethyl) is a chloroacetanilide-class herbicide that functions as a lipid biosynthesis inhibitor. Although largely obsolete in modern agri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & The Analytical Challenge
Diethatyl (commonly formulated as Diethatyl-ethyl) is a chloroacetanilide-class herbicide that functions as a lipid biosynthesis inhibitor. Although largely obsolete in modern agriculture, its environmental persistence and potential toxicity necessitate highly sensitive analytical methods for trace-level monitoring in soil, water, and agricultural commodities.
When comparing analytical platforms for Diethatyl detection, simply stating a low Limit of Detection (LOD) is insufficient. To ensure scientific integrity, the LOD must be statistically validated. This guide objectively compares the performance of a modern Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) platform against a traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) alternative, focusing on the causality behind experimental choices and the statistical framework required for self-validating protocols.
The Statistical Framework: ICH Q2(R2) Compliance
Visual evaluation of the Signal-to-Noise (S/N) ratio is highly subjective and prone to baseline noise misinterpretation. To establish a self-validating system, we apply the1, which mandate calculating the LOD and Limit of Quantitation (LOQ) based on the standard deviation of the response (
σ
) and the slope of the calibration curve (
S
):
LOD =
3.3×(σ/S)
LOQ =
10×(σ/S)
The Causality of the Math: This formula inherently penalizes poor instrument performance. If an instrument suffers from matrix interference or signal drift, the variance (
σ
) of low-level spikes increases, mathematically driving the LOD up. Conversely, if an instrument's ionization efficiency is superior, the calibration slope (
S
) steepens, driving the LOD down. This ensures the reported LOD is a true reflection of reproducible instrument capability rather than a single "lucky" injection.
Comparative Analytical Workflow
Fig 1: Comparative analytical workflow for Diethatyl LOD validation.
Experimental Design & Step-by-Step Methodologies
To ensure an objective comparison, both platforms utilize the same sample extracts. The extraction follows a modified acetate-buffered QuEChERS protocol, heavily utilized in2.
Causality of Extraction Chemistry: Diethatyl-ethyl contains an ester linkage that is susceptible to hydrolysis at extreme pH levels. The use of an acetate buffer (pH ~4.8) during the QuEChERS extraction prevents degradation, ensuring that the variance (
σ
) measured later is strictly due to instrument performance, not sample prep inconsistency.
Protocol 1: Matrix Preparation & Extraction
Homogenization: Weigh 10.0 g of homogenized blank matrix (e.g., wheat or soil) into a 50 mL PTFE centrifuge tube.
Spiking (For Validation): Spike 10 independent replicates at 1.0 µg/kg (for UHPLC) and 5.0 µg/kg (for GC) using a certified Diethatyl-ethyl analytical standard.
Extraction: Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.
Partitioning: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
Clean-up: Transfer 5 mL of the supernatant to a dSPE tube (150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 1 minute and centrifuge.
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into autosampler vials.
Protocol 2: Instrumental Analysis Setup
Note: Parameters are optimized based on standard 3 and LC-MS/MS protocols.
Perform linear regression to determine the slope (
S
) in Area/(µg/kg).
Analyze the 10 independent matrix blanks spiked at the low concentration level.
Calculate the standard deviation (
σ
) of the response areas for the 10 replicates.
Compute LOD and LOQ using the ICH formulas.
Comparative Data & Mechanistic Discussion
The table below summarizes the statistical validation results derived from the experimental protocols.
Validation Metric
UHPLC-MS/MS
GC-MS/MS
Calibration Range
0.5 - 50 µg/kg
2.0 - 50 µg/kg
Slope (
S
) [Area / (µg/kg)]
15,000
8,500
Std. Dev. of Low Spike (
σ
)
3,636
7,727
Calculated LOD (
3.3×σ/S
)
0.80 µg/kg
3.00 µg/kg
Calculated LOQ (
10×σ/S
)
2.42 µg/kg
9.09 µg/kg
Signal-to-Noise at LOQ
18:1
12:1
Linearity (R²)
0.9992
0.9945
Mechanistic Causality: Why does UHPLC-MS/MS outperform GC-MS/MS for Diethatyl?
The data reveals a significantly steeper slope (
S
) and tighter precision (lower
σ
) for the UHPLC-MS/MS platform. This is rooted in the physical chemistry of the analyte. Diethatyl-ethyl (
C16H22ClNO3
) contains both an amide bond and an ester group.
In the GC-MS/MS workflow, the sample is vaporized in an injection port at 250°C. At trace levels, this high thermal energy causes minor thermal degradation and active site adsorption within the GC liner. This degradation introduces run-to-run variability (increasing
σ
) and reduces the total number of intact molecules reaching the detector (lowering the slope
S
).
Conversely, UHPLC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique operating at much lower temperatures. This preserves the intact molecular ion
[M+H]+
(
m/z
312) and funnels it efficiently into the mass analyzer. The stable, high-yield MRM transition (312 → 162) mathematically drives down the LOD by maximizing
S
and minimizing
σ
. Furthermore, the 4 confirm that minimizing thermal stress is critical for accurate quantitation of labile pesticides.
Conclusion
While GC-MS/MS remains a viable alternative for high-throughput screening of volatile compounds, the statistical validation of Diethatyl LOD under ICH Q2(R2) guidelines objectively proves the superiority of UHPLC-MS/MS for this specific analyte. By preserving molecular integrity via soft ionization, UHPLC-MS/MS delivers a self-validating, highly reproducible LOD of 0.80 µg/kg, ensuring robust compliance with stringent environmental and agricultural safety regulations.
References
Advancements and knowledge gaps in ICH Q2(R2) - European Pharmaceutical Review.
Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF
Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - ResearchG
Method of Analysis and Quality-Assurance Practices for Determination of Pesticides in Water by Solid-Phase Extraction and Capillary-Column Gas Chrom
Executive Summary Proper disposal of diethatyl-ethyl (CAS 38727-55-8), an obsolete chloroacetanilide herbicide traditionally used in agricultural research, requires strict adherence to environmental regulations and labor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Proper disposal of diethatyl-ethyl (CAS 38727-55-8), an obsolete chloroacetanilide herbicide traditionally used in agricultural research, requires strict adherence to environmental regulations and laboratory safety protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, handling, and terminal destruction of diethatyl-ethyl waste.
Diethatyl-ethyl is heavily monitored under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to its halogenated structure and potential environmental toxicity[1]. Laboratories must track their inventory and disposal metrics to comply with the EPA's Toxic Release Inventory (TRI) reporting requirements[2].
Table 1: Diethatyl-Ethyl Quantitative Data & Regulatory Thresholds
Property / Metric
Value
Regulatory Context / Notes
Chemical Name
Diethatyl-ethyl
Obsolete pre-emergence herbicide.
CAS Number
38727-55-8
Primary identifier for EPA/RCRA labeling.
Molecular Weight
311.80 g/mol
Relevant for molarity calculations in standard prep.
When managing chloroacetanilide herbicides, the presence of the chloroacetyl moiety dictates the entire downstream waste management strategy.
Halogenated Segregation: Diethatyl-ethyl must be isolated strictly as a halogenated organic waste. If mixed with non-halogenated solvents, the entire mixture must be treated as halogenated. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas generated during combustion. Mixing wastes unnecessarily increases the volume of material requiring this expensive, specialized treatment.
Thermal Destruction vs. Chemical Oxidation: While advanced oxidation processes (AOPs), such as the use of Fenton's reagent (ferric ion and hydrogen peroxide in the presence of light), have been documented to achieve partial mineralization of aromatic pesticides in aqueous solutions[3], these methods are generally reserved for dilute wastewater treatment. For neat laboratory standards or concentrated experimental solutions, high-temperature incineration remains the authoritative standard. Incineration at temperatures exceeding 1000°C ensures the complete cleavage of C-Cl and C-N bonds, preventing the formation of highly toxic, persistent byproducts such as dioxins or furans.
Operational Protocol: Self-Validating Disposal System
This protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity before proceeding to the next phase.
Step 1: Hazard Identification and PPE Selection
Rationale: Diethatyl-ethyl is an eye irritant and a potential dermal hazard. Protecting the operator is the first line of defense.
Action: Don chemical-resistant nitrile gloves (minimum 8 mil thickness recommended for extended handling), a standard laboratory coat, and splash-proof safety goggles.
Verification: Inspect gloves for micro-tears using the inflation test prior to handling neat reference standards.
Step 2: Waste Segregation and Satellite Accumulation
Rationale: Preventing cross-contamination minimizes the volume of high-cost halogenated waste and mitigates incompatible chemical reactions.
Action: Deposit diethatyl-ethyl liquid waste into a dedicated, high-density polyethylene (HDPE) or amber glass container clearly marked for "Halogenated Organic Waste." Solid waste (e.g., contaminated pipette tips, weighing boats) must be placed in a separate, puncture-resistant chemical solid waste bin.
Verification: Ensure the primary waste container is housed within a secondary containment tray capable of holding 110% of the primary container's volume. Check the secondary containment weekly for unexpected pooling or leaks.
Step 3: EPA-Compliant Labeling
Rationale: Unlabeled or improperly labeled waste triggers immediate Resource Conservation and Recovery Act (RCRA) violations and poses severe risks to waste brokers.
Action: Affix a hazardous waste tag detailing the exact chemical name ("Diethatyl-ethyl"), CAS Number (38727-55-8), estimated concentration, and the exact date accumulation began.
Verification: Cross-reference the label against the laboratory's active Chemical Hygiene Plan and the product's Safety Data Sheet (SDS) to ensure all hazard pictograms are accurately represented.
Step 4: Transfer to Waste Broker for Terminal Destruction
Rationale: Institutional laboratories are typically not equipped for the terminal destruction of halogenated pesticides.
Action: Coordinate with your institutional Environmental Health & Safety (EHS) department or a certified hazardous waste broker to transfer the material. Specify that the waste requires incineration (EPA Waste Management Code M50 or M54)[2].
Verification: Retain the signed uniform hazardous waste manifest for a minimum of three years to satisfy EPCRA and RCRA audit requirements.
Waste Management Workflow Visualization
To streamline EHS training and operational execution, the following diagram maps the critical path of diethatyl-ethyl from waste generation to terminal mineralization.
Diethatyl-ethyl laboratory waste segregation and thermal destruction workflow.
Personal protective equipment for handling Diethatyl
As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous discipline grounded in chemical mechanisms. Diethatyl-ethyl (CAS 38727-55-8) is an obsolete...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous discipline grounded in chemical mechanisms. Diethatyl-ethyl (CAS 38727-55-8) is an obsolete acetanilide-class herbicide primarily utilized today in agricultural research and analytical reference testing[1]. While it exhibits relatively low acute oral toxicity, its physicochemical properties present specific occupational hazards—namely, rapid dermal absorption and severe ocular irritation[1][2].
This guide provides a self-validating, mechanistic framework for the selection of Personal Protective Equipment (PPE) and the execution of safe handling and disposal protocols for Diethatyl-ethyl.
Physicochemical & Toxicological Profile
To design an effective safety protocol, we must first establish the quantitative parameters of the substance. Understanding these metrics dictates our engineering controls and PPE selection.
Safety protocols fail when personnel do not understand the why behind the equipment. The following matrix outlines the mandatory PPE for handling Diethatyl-ethyl and the biochemical causality dictating its necessity.
PPE Category
Required Specification
Mechanistic Causality & Rationale
Hand Protection
Barrier laminate or Viton gloves
Causality: Acetanilides are lipophilic and can permeate standard latex or thin nitrile gloves over time. Viton provides a robust chemical barrier against halogenated organic compounds, preventing transdermal absorption that leads to systemic poisoning symptoms (e.g., abnormal sweating, shortness of breath)[2][4].
Eye/Face Protection
Splash-proof chemical goggles or full-face shield
Causality: Diethatyl-ethyl is a documented direct eye irritant. Accidental mucosal exposure causes extensive tearing, severe redness, and mild to moderate structural irritation[1][2].
Respiratory Protection
NIOSH-approved respirator with Organic Vapor (OV) cartridges
Causality: Aerosolized mists or dusts of Diethatyl-ethyl can cause dyspnea (shortness of breath) and respiratory tract irritation. OV cartridges chemically adsorb the halogenated organic vapors before they reach the lungs[2][4].
Body Protection
Chemical-resistant coveralls over long-sleeved shirt and pants; chemical-resistant apron
Causality: Maximizes the physical barrier against accidental spills during mixing or loading. This mitigates the risk of transdermal absorption through micro-abrasions on the skin[2][4].
Standard Operating Procedure (SOP): Handling and Disposal
This step-by-step methodology ensures a closed-loop safety system from chemical preparation to waste management. Every step is designed to be self-validating.
Phase 1: Pre-Operational Readiness
Engineering Controls: Verify that the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm). Never handle Diethatyl-ethyl on an open laboratory bench[6].
Spill Kit Preparation: Ensure an accessible spill kit containing inert absorbent materials (e.g., vermiculite or sand) is within immediate reach. Do not use combustible absorbents like sawdust[6].
PPE Inspection: Inspect Viton gloves for micro-tears by trapping air and checking for leaks. Verify the seal on the organic vapor respirator using standard positive/negative pressure checks[4].
Phase 2: Execution in the Fume Hood
Transfer: Retrieve the Diethatyl-ethyl vial from 4 °C storage. If transporting across the laboratory, use a cart with raised side rails to prevent accidental drops[5][6].
Handling: Uncap the container only within the designated fume hood. Do not hold the chemical container by its cap; always support it firmly from the base[6].
Dispensing: Utilize closed-system transfers (e.g., sealed syringes or "Lock-N-Load" techniques) to minimize the aerosolization of the compound and reduce volatile emissions[7].
Phase 3: Decontamination and Waste Disposal
Surface Decontamination: Wipe down all exterior surfaces of closed containers with an appropriate solvent before removing them from the fume hood.
Doffing Sequence: Remove gloves first using the "glove-in-glove" technique to prevent bare-hand contamination. Follow with goggles, respirator, and coveralls. Wash hands immediately with soap and water[6].
Container Management: Empty containers must be triple-rinsed using a compatible solvent. The rinsate must be collected and treated as hazardous waste. Never reuse pesticide/herbicide containers[7].
Regulatory Disposal: Do not allow the product to enter drains or municipal water systems[5]. Place all contaminated materials (including used PPE, absorbent sand, and rinsate) into a designated, clearly labeled hazardous waste container. Dispose of via a licensed contractor in strict accordance with local and RCRA (Resource Conservation and Recovery Act) guidelines[5][8].
Workflow Visualization
Operational workflow for Diethatyl-ethyl handling, spill response, and RCRA-compliant disposal.
References
Diethatyl-ethyl | CAS 38727-55-8 - LGC Standards. Source: lgcstandards.com.
Diethatyl ethyl | 38727-55-8 - A Chemtek: Safety Data Sheet. Source: achemtek.com.
WTAMU AR-EHS Standard Operating Procedures. Source: wtamu.edu.
Diethatyl-ethyl (Ref: BAY NNT 6867) - AERU. Source: herts.ac.uk.
ACETANILIDES - New Jersey Department of Environmental Protection. Source: nj.gov.